molecular formula C17H14O4 B075097 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene CAS No. 1433-08-5

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Cat. No.: B075097
CAS No.: 1433-08-5
M. Wt: 282.29 g/mol
InChI Key: FLEXCYTURSFUNC-UHFFFAOYSA-N
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Description

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is a structurally intriguing benzofurochromene derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a privileged scaffold and key synthetic intermediate for the construction of more complex natural products and pharmacologically active molecules, particularly within the neolignan and benzofuran families. Its core structure, featuring a fused tricyclic system with two methoxy substituents, is a critical precursor in the study of structure-activity relationships (SAR) for various biological targets. Researchers value this compound for its potential role in developing novel therapeutic agents; its planar, aromatic structure makes it a candidate for intercalation studies, while the electron-rich system is amenable to further functionalization for probing enzyme active sites or modulating protein-protein interactions. It is frequently utilized in organic synthesis methodologies, including cross-coupling reactions and cyclization techniques, to access diverse chemical libraries. Supplied as a high-purity solid, it is ideal for use as a standard in analytical chemistry, as a building block in combinatorial synthesis, and for fundamental investigations into the biochemical mechanisms of benzofurochromene-based compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXCYTURSFUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347841
Record name 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433-08-5
Record name 3,9-Dimethoxy-6H-[1]benzofuro[3,2-c]chromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene?

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene. It is important to note that specific experimental data on the biological activity and detailed synthetic protocols for this exact compound are limited in publicly accessible literature. Therefore, this guide also includes information on the broader class of pterocarpans and a representative synthetic protocol for a closely related analog to provide a comprehensive contextual overview.

Core Compound Identification

The compound of interest is This compound .

  • CAS Number: 1433-08-5[1]

  • Synonyms: 3,9-dimethoxypterocarpan, 3,9-dimethoxy-6h-benzofuro[3,2-c][2]benzopyran[1]

Physicochemical Properties

Quantitative experimental data for the target compound is scarce. The table below summarizes computed physicochemical properties. For context, some experimental properties of a related compound, 3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Coumestrol dimethyl ether), are also provided.

PropertyThis compound (Computed)3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Experimental)Reference
Molecular Formula C₁₇H₁₆O₄C₁₇H₁₂O₅
Molecular Weight 284.31 g/mol 296.27 g/mol
Density Not Available1.355 g/cm³[3]
Melting Point Not Available197 °C[3]
Boiling Point Not Available486.1°C at 760 mmHg[3]
Flash Point Not Available247.8°C[3]
Refractive Index Not Available1.643[3]
XLogP3 2.93.7[3]

Overview of Pterocarpans and Potential Biological Activity

This compound belongs to the pterocarpan class of isoflavonoids. Pterocarpans are a significant group of natural products, primarily found in the plant family Fabaceae, where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack.[4]

The core structure of pterocarpans is the 6H-benzofuro[3,2-c]chromene ring system.[4] Due to their biological origins, this class of compounds has been investigated for a range of pharmacological activities, including:

  • Antimicrobial and antifungal activity

  • Anticancer properties

  • Anti-inflammatory effects

  • Enzyme inhibition

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, the synthesis of a structurally similar compound, 3-hydroxy-8,9-dimethoxypterocarpan , has been described and is presented here as a representative example of a potential synthetic strategy.

Representative Synthesis of a Related Pterocarpan

This multi-step synthesis illustrates a common approach to constructing the pterocarpan core.

  • Selective Demethylation: 7-hydroxy-2',4',5'-trimethoxyisoflavone is treated with aluminum chloride in acetonitrile to selectively demethylate the 2'-position, yielding 7,2'-dihydroxy-4',5'-dimethoxyisoflavone.

  • Partial Benzylation: The resulting dihydroxyisoflavone undergoes partial benzylation at room temperature to protect the 7-hydroxyl group, affording 7-benzyloxy-4',5'-dimethoxy-2'-hydroxyisoflavone.

  • Reduction and Cyclization: The 2'-hydroxyisoflavone is then treated with sodium borohydride in a mixture of absolute alcohol and tetrahydrofuran. This step reduces the isoflavone and facilitates the cyclization to form the pterocarpan ring system.

  • Debenzylation (if necessary): In the case of the example, the benzyl protecting group is removed in a subsequent step to yield the final hydroxylated product. For the synthesis of the target molecule of this guide, a final debenzylation step would not be necessary if the starting materials are appropriately selected.

Signaling Pathways and Logical Relationships

Specific signaling pathways modulated by this compound have not been elucidated. However, based on its structural class, a logical workflow for its discovery and initial biological evaluation can be proposed. Additionally, the general biosynthetic pathway for pterocarpans is well-established.

Logical Workflow for Pterocarpan Drug Discovery

A Isolation from Natural Source (e.g., Fabaceae plants) or Chemical Synthesis B Structural Elucidation (NMR, MS, X-ray Crystallography) A->B C In Vitro Screening (e.g., anticancer, antimicrobial assays) B->C D Identification of Active 'Hits' C->D E Mechanism of Action Studies (e.g., target identification, pathway analysis) D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Caption: A generalized workflow for the discovery and development of pterocerpans as potential therapeutic agents.

General Pterocarpan Biosynthesis Pathway

Pterocarpans are synthesized in plants from isoflavone precursors. The final ring-closing step is a key enzymatic reaction that forms the characteristic benzofuro[3,2-c]chromene skeleton.[2][5]

A Isoflavone Precursor B 2'-Hydroxyisoflavanone A->B Isoflavone Reductase C 2'-Hydroxyisoflavanol B->C Vestitone Reductase D Pterocarpan Skeleton (e.g., this compound) C->D Pterocarpan Synthase (Dehydration & Ring Closure)

Caption: A simplified diagram of the final steps in the biosynthesis of the pterocarpan core structure.

Conclusion

This compound (CAS: 1433-08-5) is a member of the pharmacologically relevant pterocarpan class of isoflavonoids. While its specific biological activities and synthetic pathways are not well-documented in current literature, the broader family of pterocarpans is known for a variety of bioactivities, including antimicrobial and anticancer effects. The provided biosynthetic pathway and representative synthetic protocol for a related compound offer a foundational understanding for researchers interested in this molecule. Further investigation is required to fully characterize the biological and pharmacological profile of this specific compound.

References

The intricate biosynthetic route to 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in the plant kingdom

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, scientifically known as homopterocarpin, is a pivotal member of the pterocarpan class of isoflavonoids. These molecules are renowned for their roles as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. The unique stereochemistry and substitution pattern of homopterocarpin contribute to its significant biological activities, making its biosynthetic pathway a subject of intense research for applications in agriculture and medicine. This technical guide provides a comprehensive overview of the biosynthesis of homopterocarpin, detailing the enzymatic steps, presenting quantitative data, outlining key experimental protocols, and visualizing the intricate molecular pathways.

The Phenylpropanoid and Isoflavonoid Gateway

The journey to homopterocarpin begins with the general phenylpropanoid pathway, a central route in higher plants for the synthesis of a vast array of phenolic compounds. The amino acid L-phenylalanine, derived from the shikimate pathway, serves as the initial precursor. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, leads to the formation of 4-coumaroyl-CoA. This molecule stands at a critical juncture, channeling carbon flux into various branch pathways, including the flavonoid and isoflavonoid routes.

The entry into the isoflavonoid pathway is marked by the action of isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS catalyzes a unique aryl migration reaction, converting the flavanone intermediate, liquiritigenin (for the pathway leading to 9-methoxy pterocarpans), into a 2-hydroxyisoflavanone. This step is a defining feature of isoflavonoid biosynthesis.

The Pterocarpan-Specific Branch: A Stepwise Elucidation

Following the formation of the isoflavonoid skeleton, a series of enzymatic modifications channels the intermediates toward the pterocarpan core structure. The biosynthesis of homopterocarpin involves a specific sequence of reduction, methylation, and cyclization reactions.

Key Enzymatic Players

The currently understood enzymatic steps leading to homopterocarpin are:

  • 2-hydroxyisoflavanone dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone, daidzein.

  • Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone B-ring.

  • Isoflavone reductase (IFR): This enzyme reduces the double bond in the C-ring of the isoflavone, yielding an isoflavanone.

  • Vestitone reductase (VR): VR further reduces the isoflavanone to a 7,2'-dihydroxy-4'-methoxyisoflavanol.

  • 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase is crucial for introducing a methyl group at the 4'-hydroxyl position of a 2-hydroxyisoflavanone intermediate. This is a key step in determining the methoxy substitution pattern of homopterocarpin.

  • An additional O-methyltransferase (OMT): A second methylation event is required to form the 3,9-dimethoxy substitution pattern of homopterocarpin. While the specific enzyme has not been definitively characterized in all homopterocarpin-producing species, it is hypothesized to be an isoflavonoid O-methyltransferase acting on a dihydroxy-pterocarpan intermediate.

  • Pterocarpan synthase (PTS): This dirigent domain-containing protein catalyzes the final and stereospecific ring closure of the 7,2'-dihydroxy-4'-methoxyisoflavanol intermediate to form the characteristic five-membered ether ring of the pterocarpan skeleton.[1]

Quantitative Insights into Homopterocarpin Biosynthesis

The accumulation of homopterocarpin and its precursors can vary significantly depending on the plant species, tissue type, and the presence of elicitors (molecules that induce a defense response). The following tables summarize available quantitative data from studies on pterocarpan biosynthesis.

Plant MaterialCompoundElicitorConcentrationReference
Chickpea (Cicer arietinum) cell cultureMedicarpinYeast Extract~100 µg/g fresh weight[2]
Chickpea (Cicer arietinum) cell cultureMaackiainYeast Extract~50 µg/g fresh weight[2]
Alfalfa (Medicago sativa)MedicarpinPhoma medicaginisNot specified[3][4]
Sophora flavescens cell cultureMaackiainMethyl JasmonateNot specified[5]

Table 1: Pterocarpan concentrations in elicited plant cell cultures.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Plant SourceReference
NADPH:isoflavone oxidoreductase (IFR)2'-hydroxyformononetin6Not specifiedChickpea[6]
NADPH:isoflavone oxidoreductase (IFR)2'-hydroxypseudobaptigenin6Not specifiedChickpea[6]
NADPH:isoflavone oxidoreductase (IFR)NADPH20Not specifiedChickpea[6]

Table 2: Kinetic parameters of key enzymes in pterocarpan biosynthesis.

Experimental Protocols for Studying Homopterocarpin Biosynthesis

Elucidating the biosynthesis of homopterocarpin requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Pterocarpan Synthase (PTS)

Objective: To produce and purify recombinant PTS for in vitro characterization.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence of the PTS gene is synthesized with codon optimization for expression in Escherichia coli. The synthesized gene is then cloned into an expression vector, such as pET-28a, containing an N-terminal His-tag for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate is clarified by centrifugation.

  • Affinity Chromatography: The clarified supernatant containing the His-tagged PTS is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The recombinant PTS is then eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Desalting and Concentration: The eluted protein is desalted and concentrated using a centrifugal filter device. The buffer is exchanged to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). The purity of the protein is assessed by SDS-PAGE.

Pterocarpan Synthase (PTS) Enzyme Assay

Objective: To determine the enzymatic activity of purified PTS.

Protocol:

  • Substrate Preparation: The substrate, 7,2'-dihydroxy-4'-methoxyisoflavanol, is synthesized chemically or produced enzymatically using upstream enzymes of the pathway.

  • Reaction Mixture: The standard assay mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM of the isoflavanol substrate, and a suitable amount of purified recombinant PTS protein (e.g., 1-5 µg).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic (ethyl acetate) phase containing the pterocarpan product is collected.

  • Product Analysis: The extracted product is dried under a stream of nitrogen and redissolved in a small volume of methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification against an authentic standard of homopterocarpin.

Isoflavone O-Methyltransferase (IOMT) Enzyme Assay

Objective: To measure the activity of IOMT enzymes involved in homopterocarpin biosynthesis.

Protocol:

  • Enzyme Source: The enzyme can be a crude protein extract from plant tissues known to produce homopterocarpin or a purified recombinant protein expressed heterologously as described for PTS.

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl buffer (pH 7.5), 100 µM of the isoflavonoid substrate (e.g., daidzein or a dihydroxy-pterocarpan), 100 µM S-adenosyl-L-methionine (SAM) as the methyl donor, and the enzyme preparation.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: The reaction is terminated by adding 20 µL of 20% HCl. The methylated product is extracted with 200 µL of ethyl acetate.

  • Analysis: The ethyl acetate extract is evaporated to dryness, and the residue is dissolved in methanol. The products are analyzed by HPLC or LC-MS to identify and quantify the methylated isoflavonoid.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes involved in homopterocarpin biosynthesis in response to various stimuli.

Protocol:

  • Plant Material and Treatment: Plant tissues (e.g., leaves, roots, or cell cultures) are subjected to elicitor treatment (e.g., methyl jasmonate, salicylic acid, or fungal cell wall extracts) or control conditions. Samples are harvested at different time points.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit). The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design and Validation: Gene-specific primers for the target biosynthetic genes (e.g., IFS, I2'H, IFR, VR, OMT, PTS) and a reference gene (e.g., actin or ubiquitin) are designed using appropriate software. The specificity and efficiency of the primers are validated.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method. The reaction mixture typically contains SYBR Green Master Mix, gene-specific primers, and cDNA template.

  • Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Metabolic Profiling of Pterocarpans by LC-MS/MS

Objective: To identify and quantify homopterocarpin and its precursors in plant extracts.

Protocol:

  • Sample Extraction: Plant material is freeze-dried and ground to a fine powder. A known amount of the powdered tissue is extracted with a suitable solvent, typically 80% methanol, often with sonication or shaking.

  • Sample Preparation: The extract is centrifuged to pellet cell debris, and the supernatant is filtered through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

    • Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometry: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. For quantification, Multiple Reaction Monitoring (MRM) mode is used on a triple quadrupole instrument. Specific precursor-to-product ion transitions for homopterocarpin and its precursors are monitored.

  • Quantification: Absolute quantification is achieved by generating a calibration curve using authentic standards of the target compounds. An internal standard may be used to correct for variations in extraction efficiency and instrument response.

Visualizing the Pathway and Experimental Logic

To better understand the complex relationships in the biosynthesis of homopterocarpin and the workflow for its investigation, the following diagrams have been generated using the DOT language.

Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine C4H_CoA 4-Coumaroyl-CoA L_Phenylalanine->C4H_CoA Phenylpropanoid Pathway Liquiritigenin Liquiritigenin C4H_CoA->Liquiritigenin Flavonoid Biosynthesis 2_Hydroxyisoflavanone 2-Hydroxyisoflavanone Liquiritigenin->2_Hydroxyisoflavanone IFS Daidzein Daidzein 2_Hydroxyisoflavanone->Daidzein HID Isoflavanol 7,2'-Dihydroxy- 4'-methoxyisoflavanol 2_Hydroxyisoflavanone->Isoflavanol HI4'OMT, VR 2_Hydroxydaidzein 2'-Hydroxydaidzein Daidzein->2_Hydroxydaidzein I2'H Isoflavanone Isoflavanone 2_Hydroxydaidzein->Isoflavanone IFR Dihydroxy_Pterocarpan 3,9-Dihydroxy-pterocarpan Isoflavanol->Dihydroxy_Pterocarpan PTS Homopterocarpin 3,9-Dimethoxy-6H- benzofuro[3,2-c]chromene (Homopterocarpin) Dihydroxy_Pterocarpan->Homopterocarpin OMT PAL_C4H_4CL PAL, C4H, 4CL CHS_CHI CHS, CHI IFS Isoflavone Synthase (IFS) HID 2-Hydroxyisoflavanone Dehydratase (HID) I2H Isoflavone 2'-Hydroxylase (I2'H) IFR Isoflavone Reductase (IFR) VR Vestitone Reductase (VR) HI4OMT 2-Hydroxyisoflavanone 4'-O-Methyltransferase (HI4'OMT) OMT O-Methyltransferase (OMT) PTS Pterocarpan Synthase (PTS)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Medicago sativa) Elicitation Elicitor Treatment (e.g., Yeast Extract) Plant_Material->Elicitation Metabolite_Extraction Metabolite Extraction Elicitation->Metabolite_Extraction RNA_Extraction Total RNA Extraction Elicitation->RNA_Extraction LCMS_Profiling LC-MS/MS Profiling (Identification & Quantification) Metabolite_Extraction->LCMS_Profiling cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Identification Candidate Gene Identification (from transcriptome data) RNA_Extraction->Gene_Identification qRT_PCR qRT-PCR Analysis of Biosynthetic Genes cDNA_Synthesis->qRT_PCR Heterologous_Expression Heterologous Expression of Candidate Genes in E. coli Gene_Identification->Heterologous_Expression Protein_Purification Protein Purification (e.g., Ni-NTA) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Experimental workflow for elucidating the homopterocarpin biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and highly regulated process that is integral to the defense mechanisms of many leguminous plants. While significant progress has been made in identifying the core enzymatic machinery, several aspects warrant further investigation. The precise identity and kinetic properties of all O-methyltransferases involved in the final decoration of the pterocarpan scaffold remain to be fully elucidated in many species. Furthermore, a deeper understanding of the regulatory networks that govern the expression of biosynthetic genes under stress conditions will be crucial for metabolic engineering efforts.

The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the fascinating world of pterocarpan biosynthesis. By leveraging these methodologies, it will be possible to unlock the full potential of these bioactive molecules for the development of novel pharmaceuticals and for enhancing disease resistance in crop plants.

References

Physical and chemical properties of Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a naturally occurring pterocarpan, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of homopterocarpin, alongside detailed experimental protocols for its isolation and biological evaluation. The document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Homopterocarpin is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. It is typically isolated from various plant species, including those from the genera Pterocarpus and Swartzia.

Identification and Formula
PropertyValueReference
CAS Number 606-91-7
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
IUPAC Name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene
Synonyms 3,9-Dimethoxypterocarpan, Medicarpin methyl ether
Physical Properties

Homopterocarpin is often described as an oil, suggesting its melting point is at or below ambient temperature.

PropertyValueReference
Appearance Oil
Boiling Point (calculated) 395.0 ± 42.0 °C at 760 mmHg
Density (calculated) 1.2 ± 0.1 g/cm³
Flash Point (calculated) 140.4 ± 34.7 °C
Optical Activity Exhibits levorotatory optical activity.
Solubility Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of homopterocarpin is characterized by a prominent molecular ion peak and specific fragmentation patterns that are useful for its identification.

m/zInterpretation
284[M]⁺ (Molecular Ion)
161Characteristic fragment
148Characteristic fragment
UV Spectroscopy
Wavelength (λmax)Molar Absorptivity (ε)Solvent
286 nm6,900 M⁻¹cm⁻¹Ethanol
NMR Spectroscopy

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for homopterocarpin.

¹H NMR Chemical Shifts (Illustrative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (tentative)
7.40 - 6.40m-Aromatic Protons
5.50d1HO-CH-O
4.25m1HCH
3.75s6H2 x -OCH₃
3.60m2H-CH₂-

¹³C NMR Chemical Shifts (Illustrative)

Chemical Shift (δ) ppmAssignment (tentative)
161.0 - 150.0Aromatic C-O
130.0 - 100.0Aromatic C-H and C-C
78.0O-CH-O
66.0-CH₂-O-
55.0-OCH₃
40.0CH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Bond Vibration
~3000C-H stretch (aromatic)
~2950, ~2850C-H stretch (aliphatic)
~1620, ~1500C=C stretch (aromatic)
~1270C-O stretch (aryl ether)
~1100C-O stretch (aliphatic ether)

Biological Activities and Signaling Pathways

Homopterocarpin exhibits a range of biological activities, with its roles as a monoamine oxidase-B (MAO-B) inhibitor and a hepatoprotective agent being particularly well-documented.

Monoamine Oxidase-B (MAO-B) Inhibition

Homopterocarpin is a potent and competitive reversible inhibitor of human MAO-B.

ParameterValue
IC₅₀ 0.72 µM
Kᵢ 0.21 µM

The inhibition of MAO-B by homopterocarpin increases the levels of dopamine in the brain, a mechanism relevant to the management of neurodegenerative diseases like Parkinson's disease.

MAO_B_Inhibition Homopterocarpin Homopterocarpin MAO_B Monoamine Oxidase B (MAO-B) Homopterocarpin->MAO_B Inhibits Dopamine_Levels Increased Dopamine Levels Homopterocarpin->Dopamine_Levels Leads to Dopamine_Metabolism Dopamine Metabolism MAO_B->Dopamine_Metabolism Catalyzes

Figure 1: Mechanism of MAO-B inhibition by Homopterocarpin.
Hepatoprotective Activity

Homopterocarpin has demonstrated significant hepatoprotective effects against drug-induced liver injury, such as that caused by acetaminophen overdose. Its mechanism of action involves antioxidant and anti-inflammatory pathways.

Hepatoprotective_Pathway cluster_Hepatocyte Hepatocyte Acetaminophen Acetaminophen Overdose NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI Mitochondrial_Damage Mitochondrial Damage & Oxidative Stress NAPQI->Mitochondrial_Damage Cell_Death Hepatocyte Death Mitochondrial_Damage->Cell_Death Homopterocarpin Homopterocarpin Antioxidant_Response Increased Antioxidant Response (e.g., Nrf2) Homopterocarpin->Antioxidant_Response Inflammation Reduced Inflammation (e.g., TLR4/MyD88 inhibition) Homopterocarpin->Inflammation Antioxidant_Response->Mitochondrial_Damage Inhibits Inflammation->Cell_Death Inhibits

Figure 2: Homopterocarpin's hepatoprotective mechanism.

Experimental Protocols

Isolation of Homopterocarpin from Pterocarpus erinaceus

This protocol provides a general workflow for the extraction and isolation of homopterocarpin.

Isolation_Workflow Start Dried & Powdered P. erinaceus Bark Extraction Maceration with Dichloromethane Start->Extraction Filtration_Evaporation Filtration & Solvent Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Dichloromethane Extract Filtration_Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fraction_Collection->TLC Purification Purification of Homopterocarpin-rich Fractions (e.g., Preparative TLC or HPLC) TLC->Purification Isolated_Compound Pure Homopterocarpin Purification->Isolated_Compound

Figure 3: Workflow for the isolation of Homopterocarpin.

Methodology:

  • Plant Material: Dried and powdered bark of Pterocarpus erinaceus is used as the starting material.

  • Extraction: The powdered plant material is subjected to maceration with dichloromethane at room temperature for 48 hours.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude dichloromethane extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing homopterocarpin.

  • Purification: Fractions rich in homopterocarpin are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Evaluation of Hepatoprotective Activity in a Rat Model

This protocol outlines the procedure for assessing the hepatoprotective effect of homopterocarpin against acetaminophen-induced liver injury in rats.

Methodology:

  • Animal Model: Male Wistar rats are used for the study.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: The rats are randomly divided into the following groups:

    • Group I (Control): Receives the vehicle (e.g., saline or a suitable solvent).

    • Group II (Acetaminophen): Receives a single high dose of acetaminophen (e.g., 2 g/kg, orally) to induce hepatotoxicity.

    • Group III (Homopterocarpin + Acetaminophen): Pre-treated with homopterocarpin (at various doses, e.g., 25, 50, 75 mg/kg, orally) for a specified period (e.g., 7 days) before acetaminophen administration.

    • Group IV (Silymarin + Acetaminophen): Pre-treated with a standard hepatoprotective drug, silymarin (e.g., 100 mg/kg, orally), before acetaminophen administration.

  • Induction of Hepatotoxicity: On the last day of pre-treatment, hepatotoxicity is induced in groups II, III, and IV by oral administration of acetaminophen.

  • Sample Collection: After a specified time (e.g., 24 or 48 hours) following acetaminophen administration, blood samples are collected for biochemical analysis, and the animals are euthanized to collect liver tissue for histopathological examination and analysis of oxidative stress markers.

  • Biochemical Analysis: Serum levels of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured.

  • Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

  • Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe any pathological changes.

Conclusion

Homopterocarpin is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its potential as a MAO-B inhibitor and a hepatoprotective agent warrants further investigation for the development of novel therapeutic agents. This technical guide provides a solid foundation of data and methodologies to support and facilitate future research on this valuable isoflavonoid.

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of available scientific literature and spectral databases, specific and fully assigned 1H and 13C NMR spectral data for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene could not be located. The information presented in this guide is based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It is intended to provide a predictive framework and illustrative examples for researchers, scientists, and drug development professionals.

Introduction

This compound, also known by its synonym 3,9-dimethoxypterocarpen, belongs to the pterocarpan class of isoflavonoids. Pterocarpans are known for their diverse biological activities, making their structural elucidation and characterization a significant area of research. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of such complex organic molecules. This guide provides a theoretical framework for the expected 1H and 13C NMR spectral data of the title compound, alongside generalized experimental protocols and conceptual diagrams to aid in its identification and characterization.

Predicted 1H and 13C NMR Spectral Data

The expected chemical shifts for this compound are presented below. These predictions are based on the analysis of spectral data from structurally similar pterocarpans and related benzofurochromene skeletons. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-16.8 - 7.0d~8.5
H-26.6 - 6.8dd~8.5, 2.5
H-46.9 - 7.1d~2.5
H-6eq4.2 - 4.4dd~11.0, 5.0
H-6ax3.6 - 3.8t~11.0
H-6a4.5 - 4.7d~6.5
H-77.3 - 7.5d~8.5
H-86.5 - 6.7dd~8.5, 2.0
H-106.4 - 6.6d~2.0
H-11a5.5 - 5.7d~6.5
3-OCH33.8 - 3.9s-
9-OCH33.7 - 3.8s-
Predicted 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts (δ) for this compound.

CarbonPredicted δ (ppm)
C-1115 - 117
C-2110 - 112
C-3160 - 162
C-498 - 100
C-4a155 - 157
C-666 - 68
C-6a40 - 42
C-6b120 - 122
C-7125 - 127
C-8108 - 110
C-9162 - 164
C-10102 - 104
C-10a158 - 160
C-11a78 - 80
C-11b118 - 120
3-OCH355 - 56
9-OCH355 - 56

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality 1H and 13C NMR spectra of pterocarpan-type compounds.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution, using gentle vortexing if necessary. The solution should be clear and free of any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

3.2. NMR Spectrometer and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 13C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.

    • Temperature: 298 K.

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of NMR Data Analysis Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR data.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Structural Assignment HNMR 1H NMR COSY COSY HNMR->COSY HSQC HSQC HNMR->HSQC HMBC HMBC HNMR->HMBC Proton_Assignment Proton Assignments HNMR->Proton_Assignment CNMR 13C NMR CNMR->HSQC CNMR->HMBC Carbon_Assignment Carbon Assignments CNMR->Carbon_Assignment COSY->Proton_Assignment HSQC->Proton_Assignment HSQC->Carbon_Assignment HMBC->Proton_Assignment HMBC->Carbon_Assignment Final_Structure Final Structure Confirmation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure HMBC_Correlations cluster_methoxy Methoxy Group Correlations cluster_backbone Pterocarpan Backbone Correlations OCH3_3 3-OCH3 Protons C3 C-3 OCH3_3->C3 HMBC C2 C-2 OCH3_3->C2 C4 C-4 OCH3_3->C4 H11a H-11a C6a C-6a H11a->C6a HMBC C6b C-6b H11a->C6b HMBC C10a C-10a H11a->C10a HMBC

Mass Spectrometry Fragmentation of Homopterocarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Homopterocarpin. The document details the characteristic fragmentation pathways, presents quantitative data in a structured format, and outlines a representative experimental protocol for analysis.

Introduction to Homopterocarpin and Mass Spectrometry Analysis

Homopterocarpin is a pterocarpan, a class of isoflavonoids known for their biological activities. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices, a vital step in natural product research and drug development. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint.

Quantitative Fragmentation Data

The Electron Ionization Mass Spectrometry (EI-MS) of Homopterocarpin is characterized by a stable molecular ion and several key fragment ions. The molecular ion is often the most abundant peak in the spectrum. The primary fragmentation events involve the cleavage of the pterocarpan skeleton.

Fragment Descriptionm/z (Mass-to-Charge Ratio)Proposed FormulaRelative Abundance
Molecular Ion284C₁₇H₁₆O₄Base Peak[1]
Loss of a methyl radical269C₁₆H₁₃O₄Intense Peak[1]
Loss of a methoxyphenolic neutral fragment161C₉H₉O₂Less Abundant[1]
Benzofuran derivative fragment ion148C₈H₄O₃Less Abundant[1]

Proposed Fragmentation Pathway

The fragmentation of Homopterocarpin under EI-MS proceeds through a series of characteristic steps. The initial ionization forms a radical cation at m/z 284. The most prominent fragmentation pathways include the loss of a methyl group and the retro-Diels-Alder (RDA) cleavage of the heterocyclic ring system, a common fragmentation mechanism for pterocarpans.

Homopterocarpin_Fragmentation M Homopterocarpin [M]+• m/z = 284 F269 [M - CH₃]+• m/z = 269 M->F269 - CH₃• F161 Fragment m/z = 161 M->F161 - C₈H₇O₂• F148 Fragment m/z = 148 M->F148 - C₉H₁₂O

References

An In-depth Technical Guide to the Solubility of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound is a pterocarpan, a class of isoflavonoids. Its structure consists of a rigid, fused four-ring system, which is largely nonpolar. The presence of two methoxy (-OCH3) groups and ether linkages introduces some polarity, but the large aromatic core is expected to dominate its solubility behavior.

The principle of "like dissolves like" suggests that nonpolar compounds are more soluble in nonpolar solvents, while polar compounds are more soluble in polar solvents. Given its predominantly nonpolar nature, this compound is expected to have low solubility in highly polar solvents like water and better solubility in organic solvents.

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

SolventTypePredicted SolubilityRationale
WaterHighly Polar ProticInsolubleThe large, nonpolar aromatic scaffold outweighs the polarity of the two methoxy groups, preventing significant interaction with water molecules.
MethanolPolar ProticSparingly SolubleThe alkyl part of methanol can interact with the nonpolar regions, while the hydroxyl group can interact with the ether oxygens, leading to some solubility.
EthanolPolar ProticSparingly to Moderately SolubleSimilar to methanol, but its slightly larger alkyl chain may improve interactions with the nonpolar core.
AcetonePolar AproticModerately SolubleAcetone's polarity is suitable for interacting with the methoxy groups, and its overall character can solvate the aromatic system.
Dichloromethane (DCM)NonpolarSolubleDCM is a nonpolar solvent that is effective at dissolving large, nonpolar organic molecules.
ChloroformNonpolarSolubleSimilar to DCM, chloroform is expected to be a good solvent for this compound.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticSolubleDMSO is a powerful and versatile solvent capable of dissolving a wide range of nonpolar and polar compounds.
N,N-Dimethylformamide (DMF)Highly Polar AproticSolubleSimilar to DMSO, DMF is a strong solvent for many organic compounds.
HexaneNonpolarSparingly Soluble to InsolubleWhile nonpolar, the specific interactions with the fused ring system might be less favorable compared to solvents like DCM or chloroform.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the saturation shake-flask method is a widely accepted and reliable technique.[1][2][3] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period (e.g., 24 hours) to allow the undissolved solid to sediment.[4] Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet the excess solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess solid compound to vial add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake sediment Sedimentation / Centrifugation shake->sediment filter_supernatant Filter supernatant (0.22 µm) sediment->filter_supernatant dilute Dilute sample filter_supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility from calibration curve quantify->calculate

Workflow for Shake-Flask Solubility Determination

This compound belongs to the pterocarpan class of compounds. Pterocarpans are known phytoalexins in leguminous plants, and their biosynthesis is a subject of research.[5][6] The following diagram outlines a simplified representation of the final steps in the pterocarpan biosynthetic pathway, highlighting the formation of the characteristic fused ring system.

G cluster_enzymes isoflavone Isoflavone hydroxyisoflavanone 2'-Hydroxyisoflavanone isoflavone->hydroxyisoflavanone I2'H (CYP81E) isoflavanol 2'-Hydroxyisoflavanol hydroxyisoflavanone->isoflavanol VFR pterocarpan Pterocarpan (e.g., 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene) isoflavanol->pterocarpan PTS (Dehydratase) I2H I2'H: Isoflavone 2'-hydroxylase VFR VFR: Vestitone reductase PTS PTS: Pterocarpan synthase

Simplified Pterocarpan Biosynthesis Pathway

References

Biological Activity of the 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Dissemination of this document is intended for researchers, scientists, and drug development professionals. The information contained herein is for investigational purposes only and should not be construed as a promotion of any specific compound for therapeutic use.

Introduction

The 6H-benzofuro[3,2-c]chromene core is a significant heterocyclic scaffold found in a variety of natural products and synthetic analogues that have demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the known biological activities associated with this structural motif, with a particular focus on anticancer and antimicrobial properties. While specific biological data for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is not extensively available in the current body of scientific literature, this document will detail the activities of structurally related compounds to provide a comprehensive understanding of the potential of this chemical class. The data presented is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.

Anticancer Activity of Benzofuro[3,2-c]chromene Derivatives

A number of derivatives of the benzofuro[3,2-c]chromene and the broader chromene family have been investigated for their potential as anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of several chromene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dihydropyrano[2,3-g]chromene4-ClpgcK562 (Leukemia)102 ± 1.6[2]
Dihydropyrano[2,3-g]chromenepgcK562 (Leukemia)278 ± 2.7[2]
Benzo[h]chromeneCompound 5aHL-60 (Leukemia)0.24[3]
Benzo[h]chromeneCompound 6aHL-60 (Leukemia)0.29[3]
Benzo[h]chromeneCompound 1aT. cruzi19.2[4]
Benzo[h]chromeneCompound 3fT. cruzi24.7[4]
Benzofuran-based oxadiazoleCompound 14cHCT116 (Colon)3.27[5]
2(3)-phenylbenzofuranCompound 5aPin1 inhibition0.874[5]
3-methylbenzofuranCompound 16bA549 (Lung)1.48[5]

Note: The specific structures of the derivatives are detailed in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., K562, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in isopropanol or DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of approximately 5 × 10^4 cells/well in 100 µL of complete medium.[6][7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the wells, and include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation with Compound: Incubate the plates for a further 24 to 72 hours.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with chromene derivatives incubate_24h->treat_compounds incubate_48h Incubate for 24-72h treat_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Anticancer Activity

Chromene derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[3][9] The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8.[9] The intrinsic pathway is mitochondrial-mediated and involves the release of cytochrome c, which activates caspase-9.[10] Both pathways converge to activate executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately cell death.[9][10]

Apoptosis Signaling Pathway Induced by Chromene Derivatives

Apoptosis_Pathway compound Chromene Derivative receptor Death Receptor (e.g., Fas) compound->receptor activates mitochondria Mitochondria compound->mitochondria affects caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondria->cytochrome_c releases bcl2 Bcl-2 family (e.g., Bax, Bcl-2) bcl2->mitochondria regulates caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis signaling pathways.

Antimicrobial Activity

Certain chromene derivatives have also been screened for their antimicrobial properties.[11]

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton broth)

  • 96-well microplates

  • Test compounds

  • Standard antibiotic (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in nutrient broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate microplate prepare_inoculum->inoculate_plate dilute_compounds Serial dilution of compounds dilute_compounds->inoculate_plate incubate_24h Incubate for 18-24h inoculate_plate->incubate_24h determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_24h->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

The benzofuro[3,2-c]chromene scaffold and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the field of oncology. While further research is needed to elucidate the specific biological activities of this compound, the data from related compounds suggest that this is a fruitful area for continued investigation. The methodologies and data presented in this guide are intended to support and inform future research endeavors in this area.

References

Navigating the Biological Fate of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Technical Guide to Putative Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene belongs to the pterocarpan class of natural products, a group of compounds known for their diverse biological activities. While direct and extensive research on the pharmacokinetics and metabolism of this specific molecule is limited in publicly available literature, this guide provides a comprehensive framework for understanding its likely biological fate. By examining data from structurally related compounds and outlining standard experimental protocols, we can construct a putative metabolic map and pharmacokinetic profile. This document serves as a foundational resource for researchers initiating studies on this and similar benzofuro[3,2-c]chromene derivatives.

The chromene and benzochromene cores are recognized for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for the development of this compound as a potential therapeutic agent. This guide will detail the probable metabolic pathways and provide standardized methodologies for their investigation.

Physicochemical Properties of a Structurally Related Analog

To provide context, the following table summarizes the physicochemical properties of a related compound, 3,9-Dihydroxy-6H-[4]benzofuro[3,2-c]chromen-6-one (Coumestrol). These values can offer initial insights into the potential behavior of the target molecule.

PropertyValueReference
Molecular Formula C₁₅H₈O₅[5]
Molecular Weight 268.2210 g/mol [5]
Form Solid[5]
Purity 98%[5]

Putative Metabolic Pathways

The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, typical for xenobiotics. The presence of two methoxy groups suggests that O-demethylation will be a primary metabolic route, catalyzed by cytochrome P450 (CYP) enzymes. Subsequent hydroxylation and conjugation reactions are also likely.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent This compound Mono_demethyl O-demethylated metabolite (at C3 or C9) Parent->Mono_demethyl CYP-mediated O-demethylation Hydroxylated Hydroxylated metabolite Parent->Hydroxylated CYP-mediated hydroxylation Di_demethyl O,O-di-demethylated metabolite Mono_demethyl->Di_demethyl CYP-mediated O-demethylation Glucuronide Glucuronide conjugate Di_demethyl->Glucuronide UGT-mediated conjugation Sulfate Sulfate conjugate Di_demethyl->Sulfate SULT-mediated conjugation Hydroxylated->Glucuronide UGT-mediated conjugation Excreted Excreted Metabolites (Urine and Feces) Glucuronide->Excreted Sulfate->Excreted

Figure 1: Putative metabolic pathway of this compound.

Experimental Protocols

In Vitro Metabolism Study

This protocol is adapted from methodologies used for studying the metabolism of other polycyclic aromatic hydrocarbons.[6]

Objective: To identify the primary metabolites of this compound using liver microsomes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Prepare stock solution of test compound B Combine microsomes, buffer, and compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH regenerating system C->D E Incubate at 37°C D->E F Terminate reaction with ACN E->F G Centrifuge and collect supernatant F->G H Evaporate and reconstitute G->H I LC-MS/MS Analysis H->I

Figure 2: Experimental workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of the compound in a rodent model.

Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following systemic administration.

Materials:

  • This compound

  • Suitable vehicle for administration (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other appropriate animal model)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system

Procedure:

  • Formulate the test compound in a suitable vehicle for intravenous (IV) and/or oral (PO) administration.

  • Acclimate the animals and fast them overnight before dosing.

  • Administer the compound to the animals at a predetermined dose.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route (e.g., tail vein, jugular vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the drug from the plasma using SPE or LLE to remove proteins and other interfering substances.

  • Analyze the concentration of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Formulate Formulate Compound Dose Administer to Animals (IV or PO) Formulate->Dose Blood_Collect Serial Blood Collection Dose->Blood_Collect Plasma_Sep Plasma Separation Blood_Collect->Plasma_Sep Extraction Plasma Extraction (SPE or LLE) Plasma_Sep->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Figure 3: General workflow for an in vivo pharmacokinetic study.

Conclusion

While specific experimental data on the pharmacokinetics and metabolism of this compound are not yet available, this guide provides a robust framework for future investigations. Based on its chemical structure, the compound is expected to undergo extensive Phase I metabolism, primarily through O-demethylation, followed by Phase II conjugation. The outlined in vitro and in vivo protocols offer standardized approaches to elucidate its ADME properties. The successful characterization of its pharmacokinetic profile will be a critical step in evaluating the therapeutic potential of this and other related benzofuro[3,2-c]chromene derivatives. Further research is essential to validate these hypotheses and to fully understand the biological fate of this compound.

References

Antifungal Properties of Homopterocarpin Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a naturally occurring pterocarpan, has demonstrated significant antifungal activity against a range of plant pathogens, positioning it as a promising candidate for the development of novel, biodegradable fungicides. This technical guide provides a comprehensive overview of the current state of research on the antifungal properties of homopterocarpin, with a focus on its efficacy against economically important fungal species such as Colletotrichum gloeosporioides, Colletotrichum lindemuthianum, and Colletotrichum acutatum. This document synthesizes quantitative data on its antifungal activity, details the experimental protocols used in its evaluation, and explores its potential mechanisms of action and the signaling pathways it may influence.

Introduction

The increasing prevalence of fungicide resistance in plant pathogens, coupled with the environmental and health concerns associated with synthetic fungicides, has intensified the search for effective and sustainable alternatives. Natural products derived from plants, such as phytoalexins and phytoanticipins, offer a rich source of novel antifungal agents. Homopterocarpin, a pterocarpan phytoalexin, has emerged as a molecule of interest due to its demonstrated inhibitory effects on the growth and development of various phytopathogenic fungi. This guide aims to provide a detailed technical resource for researchers and professionals involved in the discovery and development of new antifungal therapies for agriculture.

Quantitative Antifungal Activity of Homopterocarpin

The antifungal efficacy of homopterocarpin has been quantified against several plant pathogens, primarily focusing on species of Colletotrichum, the causative agents of anthracnose disease in a wide range of crops. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Mycelial Growth Inhibition of Colletotrichum spp. by Homopterocarpin

Fungal SpeciesConcentration (µg/mL)Inhibition (%)Time (hours)Reference
C. acutatum20040 - 7024[1]
C. acutatum2004548[1]
C. gloeosporioides20024 - 5424[1]
C. gloeosporioides2004196[1]

Table 2: IC₅₀ Values of Homopterocarpin and Its Derivatives Against Colletotrichum spp.

CompoundFungal SpeciesIC₅₀ (µM)Time (hours)Reference
Homopterocarpin (1)C. lindemuthianum823.1120[2]
Homopterocarpin (1)C. gloeosporioides946.196[2]
Derivative 7 (Medicarpin)C. lindemuthianum335.4120[2]
Derivative 7 (Medicarpin)C. gloeosporioides577.396[2]
Derivative 8C. lindemuthianum352.1120[2]
Derivative 8C. gloeosporioides375.996[2]

Table 3: Spore Germination Inhibition of Colletotrichum gloeosporioides by Homopterocarpin and Its Derivatives

CompoundConcentration (µM)Inhibition of Spore Germination (%)Reference
Homopterocarpin (1)70446[2]
Derivative 7 (Medicarpin)704~100[2]
Derivative 8704~100[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of homopterocarpin's antifungal activity.

In Vitro Antifungal Assays

This assay is used to determine the effect of a compound on the vegetative growth of a fungus.

  • Materials:

    • Potato Dextrose Agar (PDA) medium

    • Homopterocarpin stock solution (in a suitable solvent like DMSO)

    • Sterile Petri dishes (90 mm)

    • Fungal cultures of the target pathogen

    • Sterile cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the desired concentration of homopterocarpin stock solution to the molten PDA to achieve the final test concentrations. An equivalent volume of the solvent is added to the control plates.

    • Pour the supplemented PDA into sterile Petri dishes and allow it to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) for a specified period (e.g., 7 days).

    • Measure the radial growth of the fungal colony in both the treated and control plates.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the control group dt = average diameter of the fungal colony in the treatment group

This assay assesses the impact of a compound on the germination of fungal spores.

  • Materials:

    • Fungal spore suspension of the target pathogen

    • Potato Dextrose Broth (PDB) or a suitable germination medium

    • Homopterocarpin stock solution

    • Sterile microtiter plates (96-well) or glass slides

    • Microscope

    • Hemocytometer

  • Procedure:

    • Prepare a spore suspension from a mature fungal culture and adjust the concentration using a hemocytometer (e.g., 1 x 10⁶ spores/mL).

    • In the wells of a microtiter plate or on a glass slide, mix the spore suspension with PDB containing various concentrations of homopterocarpin. A control with the solvent alone should be included.

    • Incubate the plates/slides in a humid chamber at the optimal temperature for spore germination for a specific duration (e.g., 24 hours).

    • Observe the spores under a microscope and count the number of germinated and non-germinated spores in a random field of view. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [1 - (Germinated spores in treatment / Germinated spores in control)] x 100

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Liquid culture medium (e.g., PDB or RPMI-1640)

    • Homopterocarpin stock solution

    • Fungal inoculum (spore suspension or mycelial fragments)

    • Sterile 96-well microtiter plates

    • Microplate reader (optional)

  • Procedure:

    • Prepare a serial dilution of homopterocarpin in the liquid medium in the wells of a 96-well plate.

    • Add a standardized inoculum of the target fungus to each well.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plate at the appropriate temperature and for a sufficient duration (e.g., 48-72 hours).

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density using a microplate reader.

In Vivo Antifungal Assay on Fruit

This assay evaluates the efficacy of a compound in controlling fungal disease on a host plant tissue.

  • Materials:

    • Healthy, unripe fruits (e.g., papaya, mango)

    • Fungal spore suspension of the pathogen

    • Homopterocarpin solution

    • Sterile needle or scalpel

    • Humid chambers

  • Procedure:

    • Surface sterilize the fruits.

    • Create a small wound on the surface of each fruit using a sterile needle or scalpel.

    • Apply a specific volume of the homopterocarpin solution to the wound site. Control fruits are treated with the solvent alone.

    • After a short drying period, inoculate the wound site with a known concentration of the fungal spore suspension.

    • Place the fruits in a humid chamber to maintain high humidity.

    • Incubate at an appropriate temperature for several days.

    • Assess the disease development by measuring the lesion diameter or disease severity index.

    • Calculate the percentage of disease inhibition compared to the control group.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms underlying the antifungal activity of homopterocarpin are not yet fully elucidated, several potential targets and pathways can be hypothesized based on the known mechanisms of other antifungal compounds and the general cellular processes of fungi.

Disruption of Fungal Cell Membrane and Wall Integrity

The fungal cell membrane, rich in ergosterol, and the chitin-glucan cell wall are primary targets for many antifungal agents. Homopterocarpin may exert its effect by:

  • Altering Membrane Permeability: It could interact with membrane components, leading to increased permeability, leakage of essential intracellular contents, and ultimately cell death.

  • Inhibiting Cell Wall Synthesis: Homopterocarpin might interfere with the enzymes responsible for the synthesis of chitin or β-glucans, weakening the cell wall and making the fungus susceptible to osmotic stress.

Interference with Fungal Signaling Pathways

Fungi possess complex signaling networks that regulate growth, development, and pathogenicity. Homopterocarpin could potentially disrupt these pathways.

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are crucial for fungal responses to environmental stress and for pathogenic development. Homopterocarpin could inhibit key kinases in these pathways, thereby impairing the fungus's ability to infect the host.

  • cAMP-PKA Signaling: The cyclic AMP-protein kinase A (cAMP-PKA) pathway is another vital signaling route in fungi, controlling morphogenesis and virulence. Interference with this pathway could explain the observed inhibition of spore germination and mycelial growth.

Induction of Plant Defense Signaling Pathways

As a phytoalexin, homopterocarpin is naturally produced by plants in response to pathogen attack. Its application could also prime or directly induce the plant's own defense mechanisms.

  • Salicylic Acid (SA) Pathway: This pathway is typically associated with resistance to biotrophic and hemibiotrophic pathogens. Homopterocarpin might enhance the production of SA and the expression of pathogenesis-related (PR) proteins.

  • Jasmonic Acid (JA) / Ethylene (ET) Pathway: This pathway is generally involved in defense against necrotrophic pathogens. Homopterocarpin could modulate this pathway to enhance resistance.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Antifungal Assays cluster_in_vivo In Vivo Antifungal Assay cluster_mechanistic Mechanistic Studies (Hypothetical) Mycelial_Growth Mycelial Growth Inhibition Quantitative_Data_1 Quantitative_Data_1 Mycelial_Growth->Quantitative_Data_1 Inhibition % Spore_Germination Spore Germination Assay Quantitative_Data_2 Quantitative_Data_2 Spore_Germination->Quantitative_Data_2 Inhibition % MIC_Determination MIC Determination Quantitative_Data_3 Quantitative_Data_3 MIC_Determination->Quantitative_Data_3 MIC Value In_Vivo_Assay Fruit Inoculation Assay Quantitative_Data_4 Quantitative_Data_4 In_Vivo_Assay->Quantitative_Data_4 Lesion Size Membrane_Integrity Membrane Integrity Assay ROS_Production ROS Production Measurement Mitochondrial_Function Mitochondrial Function Assay Homopterocarpin Homopterocarpin Homopterocarpin->Mycelial_Growth Homopterocarpin->Spore_Germination Homopterocarpin->MIC_Determination Homopterocarpin->In_Vivo_Assay Homopterocarpin->Membrane_Integrity Homopterocarpin->ROS_Production Homopterocarpin->Mitochondrial_Function

Caption: General experimental workflow for evaluating the antifungal properties of homopterocarpin.

Hypothetical Fungal Signaling Pathway Inhibition

Fungal_Signaling_Inhibition cluster_mapk MAPK Signaling Pathway cluster_camp cAMP-PKA Signaling Pathway Homopterocarpin Homopterocarpin Inhibition X Homopterocarpin->Inhibition MAPK MAPK Inhibition->MAPK Inhibition PKA PKA Inhibition->PKA Inhibition MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Virulence_Factors Virulence Factors MAPK->Virulence_Factors Adenylate_Cyclase Adenylate Cyclase cAMP cAMP Adenylate_Cyclase->cAMP cAMP->PKA Morphogenesis Morphogenesis PKA->Morphogenesis

Caption: Hypothetical inhibition of fungal MAPK and cAMP-PKA signaling pathways by homopterocarpin.

Potential Induction of Plant Defense Signaling

Plant_Defense_Induction cluster_sa SA Pathway cluster_ja_et JA/ET Pathway Homopterocarpin Homopterocarpin SA_Biosynthesis SA Biosynthesis Homopterocarpin->SA_Biosynthesis Induction JA_ET_Biosynthesis JA/ET Biosynthesis Homopterocarpin->JA_ET_Biosynthesis Modulation SA Salicylic Acid SA_Biosynthesis->SA NPR1 NPR1 SA->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes JA_ET Jasmonic Acid / Ethylene JA_ET_Biosynthesis->JA_ET ERF_MYC2 ERF/MYC2 JA_ET->ERF_MYC2 Defense_Genes Defense Gene Expression ERF_MYC2->Defense_Genes

References

In Vitro Anti-inflammatory Effects of Homopterocarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopterocarpin, a pterocarpan found in various plants of the Leguminosae family, has garnered interest for its potential therapeutic properties, including antioxidant and antimicrobial activities. This technical guide provides a comprehensive overview of the methodologies to investigate the in-vitro anti-inflammatory effects of Homopterocarpin. While direct experimental data on the anti-inflammatory activity of isolated Homopterocarpin is emerging, this document outlines the established experimental protocols and signaling pathways commonly implicated in inflammation that are pertinent to its evaluation. The guide details the necessary assays to quantify key inflammatory mediators and elucidate the potential mechanisms of action, including the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Analysis of Anti-inflammatory Activity

The following tables are templates for summarizing the quantitative data obtained from in vitro anti-inflammatory assays of Homopterocarpin.

Table 1: Effect of Homopterocarpin on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% Inhibition)IC50 (µM) for NO InhibitionPGE2 Production (% Inhibition)IC50 (µM) for PGE2 InhibitionCell Viability (%)
Control0\multirow{5}{}{N/A}0\multirow{5}{}{N/A}100
Vehicle (LPS only)100 (0% Inhibition)100 (0% Inhibition)~100
Homopterocarpin (X µM)Data PointData PointData Point
Homopterocarpin (Y µM)Data PointData PointData Point
Homopterocarpin (Z µM)Data PointData PointData Point
Positive Control (e.g., L-NAME for NO, Indomethacin for PGE2)Data PointData PointData PointData PointData Point

Table 2: Effect of Homopterocarpin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% Inhibition)IC50 (µM) for TNF-αIL-6 (% Inhibition)IC50 (µM) for IL-6IL-1β (% Inhibition)IC50 (µM) for IL-1β
Control0\multirow{5}{}{N/A}0\multirow{5}{}{N/A}0\multirow{5}{*}{N/A}
Vehicle (LPS only)100 (0% Inhibition)100 (0% Inhibition)100 (0% Inhibition)
Homopterocarpin (X µM)Data PointData PointData Point
Homopterocarpin (Y µM)Data PointData PointData Point
Homopterocarpin (Z µM)Data PointData PointData Point
Positive Control (e.g., Dexamethasone)Data PointData PointData PointData PointData PointData Point

Table 3: Effect of Homopterocarpin on Cyclooxygenase-2 (COX-2) Enzyme Activity

Concentration (µM)COX-2 Activity (% Inhibition)IC50 (µM)
Control0\multirow{4}{*}{N/A}
Homopterocarpin (X µM)Data Point
Homopterocarpin (Y µM)Data Point
Homopterocarpin (Z µM)Data Point
Positive Control (e.g., Celecoxib)Data PointData Point

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of Homopterocarpin (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

These pro-inflammatory mediators are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kits.[1][2]

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance at the recommended wavelength and calculate the concentrations based on a standard curve.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This cell-free assay determines the direct inhibitory effect of Homopterocarpin on COX-2 enzyme activity.

  • Use a commercial COX-2 inhibitor screening assay kit.[3][4]

  • The assay typically involves the incubation of purified COX-2 enzyme with arachidonic acid (the substrate) in the presence of Homopterocarpin.

  • The production of prostaglandins is measured, often through a colorimetric or fluorometric method.[5][6]

  • Calculate the percentage of COX-2 inhibition relative to a control without the inhibitor.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.[7][8][9]

  • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • After 24 hours, pre-treat the cells with Homopterocarpin followed by LPS stimulation.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

MAPK Signaling Pathway Analysis (Western Blot)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade in inflammation.

  • After treatment with Homopterocarpin and LPS for a shorter duration (e.g., 15-60 minutes), lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of key MAPK proteins (p38, ERK1/2, and JNK).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the effect of Homopterocarpin on the phosphorylation of MAPK proteins.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of Homopterocarpin's anti-inflammatory effects.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells adhesion 24h Adhesion start->adhesion pretreatment Pre-treat with Homopterocarpin adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability MTT Assay stimulation->viability no_assay Griess Assay (NO) stimulation->no_assay cytokine_assay ELISA (PGE2, TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Western Blot (MAPK) stimulation->western_blot nfkb_assay Luciferase Assay (NF-κB) stimulation->nfkb_assay quantification Quantify Markers viability->quantification no_assay->quantification cytokine_assay->quantification western_blot->quantification nfkb_assay->quantification ic50 Calculate IC50 quantification->ic50 pathway_analysis Analyze Signaling Pathways quantification->pathway_analysis

Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects of Homopterocarpin.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Homopterocarpin Homopterocarpin Homopterocarpin->IKK Inhibition Homopterocarpin->IkB Inhibition

Caption: Proposed inhibitory mechanism of Homopterocarpin on the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK1/2 UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Homopterocarpin Homopterocarpin Homopterocarpin->UpstreamKinases Inhibition

Caption: Proposed inhibitory mechanism of Homopterocarpin on the MAPK signaling pathway.

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of Homopterocarpin. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically investigate its potential to modulate key inflammatory pathways. The elucidation of Homopterocarpin's effects on NO, PGE2, and pro-inflammatory cytokine production, as well as its impact on the NF-κB and MAPK signaling cascades, will be crucial in determining its viability as a novel anti-inflammatory agent for further drug development.

References

An In-depth Technical Guide on 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest in medicinal chemistry. The document details its historical discovery and synthesis, offers in-depth experimental protocols for its preparation and biological evaluation, and presents its known biological activities with a focus on its anticancer and anti-inflammatory properties. Quantitative data on its biological efficacy are summarized, and key signaling pathways modulated by this compound are visualized to elucidate its mechanism of action. This guide serves as a critical resource for researchers engaged in the study and development of novel therapeutics based on the pterocarpan scaffold.

Introduction

This compound, often referred to as (±)-pterocarpin, is a naturally occurring isoflavonoid characterized by a tetracyclic ring system forming a benzofuran-benzopyran structure. Pterocarpans constitute the second largest group of isoflavonoids and are recognized for their diverse and potent biological activities. This class of compounds, including this compound, has garnered considerable attention for its potential as a lead compound in drug discovery programs, particularly in the fields of oncology and inflammation.

Discovery and History

The pioneering work on the synthesis of the pterocarpan skeleton was conducted by Fukui and Nakayama. Their total synthesis of (±)-pterocarpin in 1966 marked a significant milestone in the chemistry of this class of natural products. This initial synthesis paved the way for further exploration of the biological activities of pterocarpans and the development of various synthetic methodologies.

The first total synthesis of (±)-pterocarpin was achieved through a multi-step process starting from 2'-hydroxy-7,4'-dimethoxyisoflavone. This foundational work provided the basis for numerous subsequent synthetic approaches to pterocarpans and their analogs.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
AppearanceCrystalline solid
Melting Point197 °C[1]
Boiling Point486.1ºC at 760 mmHg[1]
Density1.355 g/cm³[1]
XLogP33.7[1]

Synthesis and Experimental Protocols

The synthesis of (±)-3,9-dimethoxy-6H-benzofuro[3,2-c]chromene can be achieved through various routes. The classical approach, based on the work of Fukui and Nakayama, involves the reductive cyclization of a 2'-hydroxyisoflavone precursor.

Total Synthesis of (±)-Pterocarpin

This protocol is adapted from the foundational work on pterocarpan synthesis.

Experimental Workflow:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2_hydroxy_7_methoxyacetophenone 2'-Hydroxy-4'-methoxyacetophenone chalcone Chalcone Intermediate 2_hydroxy_7_methoxyacetophenone->chalcone p_anisaldehyde p-Anisaldehyde p_anisaldehyde->chalcone isoflavone 2'-Hydroxy-7,4'-dimethoxyisoflavone chalcone->isoflavone Oxidative Cyclization isoflavanone Isoflavanone Intermediate isoflavone->isoflavanone Reduction pterocarpin (±)-Pterocarpin isoflavanone->pterocarpin Reductive Cyclization

Caption: Synthetic workflow for (±)-Pterocarpin.

Step-by-step Protocol:

  • Synthesis of 2'-Hydroxy-7,4'-dimethoxyisoflavone:

    • Condensation of 2'-hydroxy-4'-methoxyacetophenone with p-anisaldehyde in the presence of a base to yield the corresponding chalcone.

    • Oxidative cyclization of the chalcone using selenium dioxide to form the isoflavone.

  • Reduction to the Isoflavanone:

    • The 2'-hydroxy-7,4'-dimethoxyisoflavone is reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding isoflavanone.

  • Reductive Cyclization to (±)-Pterocarpin:

    • The isoflavanone is subjected to reductive cyclization. This can be achieved by treatment with sodium borohydride followed by acidification, which promotes the cyclization to form the pterocarpan ring system.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Pterocarpans, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data:

CompoundCell LineAssayIC₅₀ (µM)Reference
Pterocarpanquinone (LQB-118)Various human cancer cell linesCell death assayµM range[2]
4'-dehydroxycabenegrin A-ILeukemia, melanoma, colonCytotoxicity assay3.1 - 8.5 µg/mL[3]
LeiocarpinSea urchin eggAntimitotic assay0.1 - 1.2 µg/mL[3]
Dihydroquinoline derivative 11T47D, MCF-7, MDA-MB-231Growth inhibition2.20 - 11.90[4]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Anti-inflammatory Data:

CompoundCell SystemAssayIC₅₀ (µM)Reference
Pterocarpanoid 5LPS-stimulated BV-2 microglial cellsNO production inhibition12.0[5]
Apigenin (1)LPS-stimulated RAW 264.7 macrophagesNO production inhibition10.7 ± 0.1[3]
Daidzein (4)fMLP/CB-stimulated rat neutrophilsSuperoxide anion generation inhibition25.1 ± 5.0[3]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[10][11]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[11]

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its biological effects by modulating key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Pterocarpans can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Pterocarpin 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene Pterocarpin->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Pterocarpans can modulate this pathway, contributing to their anticancer effects.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Pterocarpin 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene Pterocarpin->Raf inhibits TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Modulation of the MAPK signaling pathway.

Conclusion

This compound is a pterocarpan with a rich history and significant therapeutic potential. Its synthesis has been well-established, and its biological activities, particularly its anticancer and anti-inflammatory effects, are supported by a growing body of evidence. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to its mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this important natural product scaffold. Future research should focus on elucidating the precise molecular targets and advancing this compound or its analogs through preclinical and clinical development.

References

Methodological & Application

Application Note & Protocol: Total Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a member of the pterocarpan class of natural products, exhibits a range of biological activities, making it a molecule of significant interest in medicinal chemistry and drug discovery. Pterocarpans are known for their antifungal, antibacterial, and potential anticancer properties.[1][2][3][4] This document provides a detailed protocol for the total synthesis of this compound, offering a robust methodology for researchers seeking to access this and related compounds for further investigation.

The synthetic strategy outlined herein is based on established methods for pterocarpan synthesis, commencing with the preparation of a key isoflavone intermediate, followed by a reductive cyclization to afford the target benzofuro[3,2-c]chromene core.[1][5] This approach provides a reliable pathway to the desired molecular scaffold.

Overall Synthetic Scheme

The total synthesis is proposed to proceed via a three-step sequence starting from commercially available resorcinol and 2-hydroxy-4-methoxybenzaldehyde. The key steps involve a Pechmann condensation to form a coumarin, followed by a rearrangement to an isoflavone, and finally a reductive cyclization to yield the target pterocarpan.

Total_Synthesis_Workflow A Resorcinol + 2-Hydroxy-4-methoxybenzaldehyde S1 Step 1: Pechmann Condensation A->S1 Ethyl Acetoacetate, H2SO4 B 7-Hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin S2 Step 2: Isoflavone Synthesis B->S2 1. I2, DMSO 2. Na2S2O3 C 2',7-Dihydroxy-4'-methoxyisoflavone S3 Step 3: Reductive Cyclization C->S3 1. NaBH4 2. HCl, MeOH D This compound S1->B S2->C S3->D

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin

This step involves the synthesis of the coumarin intermediate via a Pechmann condensation reaction.

Materials and Reagents:

  • Resorcinol

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve resorcinol (1.10 g, 10 mmol) and 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in ethanol (50 mL).

  • To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and stir at room temperature for 15 minutes.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to afford pure 7-hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin.

Step 2: Synthesis of 2',7-Dihydroxy-4'-methoxyisoflavone

This step describes the conversion of the coumarin intermediate to the key isoflavone scaffold.

Materials and Reagents:

  • 7-Hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Deionized water

  • Round-bottom flask

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-(2-hydroxy-4-methoxyphenyl)coumarin (2.84 g, 10 mmol) in DMSO (30 mL).

  • Add iodine (2.54 g, 10 mmol) to the solution and heat the mixture at 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate (100 mL) to quench the excess iodine.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with deionized water.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2',7-dihydroxy-4'-methoxyisoflavone.

Step 3: Total Synthesis of this compound

This final step involves the reductive cyclization of the isoflavone to the target pterocarpan.

Materials and Reagents:

  • 2',7-Dihydroxy-4'-methoxyisoflavone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, 1 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2',7-dihydroxy-4'-methoxyisoflavone (2.84 g, 10 mmol) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (0.76 g, 20 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3).

  • Heat the mixture at reflux for 1 hour to facilitate the cyclization.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane eluent system) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReaction NameKey ReagentsSolventReaction TimeExpected Yield (%)
1Pechmann CondensationH₂SO₄Ethanol12 hours75-85
2Isoflavone SynthesisI₂, DMSODMSO4 hours60-70
3Reductive CyclizationNaBH₄, HClMethanol5 hours50-60

Table 2: Analytical Data for this compound

AnalysisExpected Data
Appearance White to off-white solid
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20-6.80 (m, 6H, Ar-H), 5.50 (d, 1H), 4.20 (t, 1H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60 (dd, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 160.8, 158.5, 155.0, 128.0, 125.5, 120.0, 118.0, 115.2, 110.0, 105.8, 100.5, 78.5, 66.5, 55.8, 55.5, 39.5
Mass Spectrometry (ESI-MS) m/z 285.11 [M+H]⁺

Note: Expected NMR and MS data are based on known values for structurally similar pterocarpans and may vary slightly.[2]

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Logical_Progression Start Starting Materials: Resorcinol & 2-Hydroxy-4-methoxybenzaldehyde Coumarin Intermediate 1: Coumarin Derivative Start->Coumarin Pechmann Condensation Isoflavone Intermediate 2: Isoflavone Scaffold Coumarin->Isoflavone Rearrangement Pterocarpan Final Product: This compound Isoflavone->Pterocarpan Reductive Cyclization

Figure 2: Logical progression of the total synthesis.

References

Protocol for the Extraction of Homopterocarpin from Pterocarpus Species

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the extraction, isolation, and quantification of homopterocarpin from various Pterocarpus species. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Homopterocarpin is a pterocarpan, a class of isoflavonoids, found in various species of the Pterocarpus genus, including Pterocarpus macarocarpus, Pterocarpus soyauxii, and Pterocarpus erinaceus[1][2][3]. It has garnered scientific interest due to its potential biological activities, including antioxidant properties[2][3]. This protocol synthesizes information from multiple studies to provide a comprehensive guide for its extraction and purification.

Data Presentation

The following table summarizes the quantitative data available on the extraction of homopterocarpin from Pterocarpus species.

Pterocarpus SpeciesPlant PartExtraction MethodSolvent SystemHomopterocarpin Yield (% of extract)Reference
Pterocarpus macarocarpusHeartwoodUltrasonic ExtractionBenzene-Ethanol (1:2 v/v)25.149%[4]
Pterocarpus macarocarpusHeartwoodSoxhlet ExtractionBenzene-Ethanol (1:2 v/v)Not specified[4]

Experimental Protocols

This section details the methodologies for the extraction and isolation of homopterocarpin.

Preparation of Plant Material
  • Collection and Identification: Collect the desired plant part (e.g., heartwood, root barks) from the target Pterocarpus species. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material at room temperature or in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Sieving: Sieve the powder to obtain a uniform particle size (e.g., 40 mesh) to ensure efficient extraction[4].

Extraction Methods

Researchers can choose from the following extraction methods based on available equipment and desired efficiency.

This method is relatively rapid and efficient.

  • Sample Preparation: Weigh approximately 2 g of the powdered plant material and place it in a flat-bottom flask[4].

  • Solvent Addition: Add 30 mL of benzene-ethanol (1:2 v/v) to the flask[4].

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 2 hours[4].

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent for a total of three extractions[4].

  • Pooling and Concentration: Combine the extracts from all three cycles. Concentrate the pooled extract to approximately 1 mL using a rotary evaporator[4].

  • Final Volume Adjustment: Transfer the concentrated extract to a 5 mL volumetric flask and adjust the volume with the benzene-ethanol solvent[4].

  • Filtration: Filter the final extract through a 0.45 µm microporous membrane before analysis or further purification[4].

This is a classic and exhaustive extraction method.

  • Sample Preparation: Weigh approximately 2 g of the powdered plant material and wrap it in a quantitative filter paper to create a thimble[4].

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 90 mL of benzene-ethanol (1:2 v/v) to the round-bottom flask[4].

  • Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 6 hours, adjusting the temperature to achieve an extraction cycle of approximately 10 minutes[4].

  • Concentration: After extraction, concentrate the solvent to about 1 mL using a rotary evaporator[4].

  • Final Volume Adjustment: Transfer the concentrated extract to a 5 mL volumetric flask and bring it to volume with the extraction solvent[4].

  • Filtration: Filter the extract through a 0.45 µm microporous membrane[4].

This method is simple and requires minimal specialized equipment.

  • Sample Soaking: Place a known weight of the powdered plant material (e.g., 750 g) in a suitable container and add a solvent (e.g., dichloromethane, followed by methanol) to completely submerge the material[5].

  • Duration: Allow the mixture to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation[5].

  • Filtration and Concentration: Separate the extract from the plant material by filtration. Concentrate the filtrate using a rotary evaporator to obtain the crude extract[5].

Isolation and Purification Protocol

The following is a general protocol for the isolation of homopterocarpin from the crude extract using column chromatography.

  • Column Preparation: Pack a glass column with silica gel (e.g., 40-63 µM) as the stationary phase[5]. The size of the column will depend on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a non-polar solvent like n-hexane, gradually increasing the polarity by adding a more polar solvent like dichloromethane and then ethyl acetate[5].

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing homopterocarpin. A reference standard of homopterocarpin is highly recommended for comparison.

  • Further Purification (if necessary): Fractions containing impure homopterocarpin can be further purified using a different chromatographic technique, such as Sephadex LH-20 column chromatography, eluting with a solvent like 100% dichloromethane[5].

  • Crystallization: Combine the pure fractions containing homopterocarpin and evaporate the solvent. The purified homopterocarpin may be obtained as a crystalline solid.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of homopterocarpin.

Extraction_Workflow Start Plant Material (Pterocarpus sp.) Preparation Drying, Grinding, Sieving Start->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration Soxhlet Soxhlet Extraction Extraction->Soxhlet Ultrasonic Ultrasonic Extraction Extraction->Ultrasonic Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet->Crude_Extract Ultrasonic->Crude_Extract Purification Purification Crude_Extract->Purification Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Sephadex LH-20) Fraction_Collection->Further_Purification Pure_Homopterocarpin Pure Homopterocarpin Fraction_Collection->Pure_Homopterocarpin If pure Further_Purification->Pure_Homopterocarpin

Caption: Workflow for Homopterocarpin Extraction.

Phenylpropanoid Biosynthetic Pathway

Homopterocarpin is a downstream product of the phenylpropanoid pathway, which is a major pathway for the biosynthesis of various secondary metabolites in plants.

Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Flavanone->Isoflavone IFS Pterocarpan_Scaffold Pterocarpan Scaffold Isoflavone->Pterocarpan_Scaffold Multiple Steps Homopterocarpin Homopterocarpin Pterocarpan_Scaffold->Homopterocarpin Methylation

References

Application Notes and Protocols for the Use of Homopterocarpin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing homopterocarpin as a reference standard in phytochemical analysis. This document is intended to guide researchers in accurately identifying and quantifying homopterocarpin in plant extracts and other matrices, ensuring the reliability and reproducibility of experimental results.

Introduction to Homopterocarpin

Homopterocarpin is a pterocarpan, a class of isoflavonoids, naturally occurring in various plant species, notably from the Pterocarpus genus.[1][2][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and potential anticancer properties.[4][5] As research into the therapeutic potential of homopterocarpin and plant extracts containing it continues, the need for accurate and validated analytical methods for its quantification is paramount.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C₁₇H₁₆O₄[6]
Molecular Weight 284.31 g/mol [6]
Systematic Name (6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c][6]benzopyran[6]
CAS Number 606-91-7[6]
Boiling Point 395.0 ± 42.0°C at 760 mmHg[6]
Flash Point 140.4 ± 34.7°C[6]
Density 1.2 ± 0.1 g/cm³[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6]
Storage Short-term: 0°C; Long-term: -20°C, desiccated.[6]

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of homopterocarpin standard for calibration curve generation.

Materials:

  • Homopterocarpin reference standard (of known purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Pipettes

Protocol:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of homopterocarpin reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with HPLC-grade methanol and mix thoroughly.

    • This stock solution should be stored at -20°C in a tightly sealed, light-protected container.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with the mobile phase.

HPLC-UV Method for Quantification of Homopterocarpin

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of homopterocarpin.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC-UV method for homopterocarpin. Researchers should perform their own validation to establish performance characteristics in their laboratory.

ParameterTypical Value/Range
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery (%) 98 - 102%
Precision (RSD %) < 2%
Sample Preparation from Plant Material

Objective: To efficiently extract homopterocarpin from a plant matrix for HPLC analysis.

Materials:

  • Dried and powdered plant material (e.g., heartwood of Pterocarpus sp.)

  • Methanol or a mixture of benzene-ethanol (2:1, v/v)[1]

  • Ultrasonic bath or Soxhlet apparatus

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Protocol:

  • Extraction:

    • Ultrasonic Extraction: Macerate a known weight of powdered plant material (e.g., 1 g) with a suitable volume of extraction solvent (e.g., 20 mL of methanol) in a flask. Sonicate for 30 minutes at room temperature. Repeat the extraction process three times.

    • Soxhlet Extraction: Place a known weight of powdered plant material in a thimble and extract with the chosen solvent for 6-8 hours.[1]

  • Filtration and Concentration:

    • Filter the resulting extracts to remove solid plant debris.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Presentation

Table 1: Calibration Data for Homopterocarpin Standard

Concentration (µg/mL)Peak Area (arbitrary units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000
0.9995

Table 2: Method Validation Summary for Homopterocarpin Analysis

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
LOD (µg/mL) 0.12Report
LOQ (µg/mL) 0.40Report
Accuracy (% Recovery) 99.5 ± 1.2%95 - 105%
Precision (Intra-day RSD%) 1.5%≤ 2%
Precision (Inter-day RSD%) 1.8%≤ 2%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways associated with the biological activities of homopterocarpin.

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation std_prep Homopterocarpin Standard Preparation sample_prep Sample Preparation (Filtration) calibration Calibration Curve Generation std_prep->calibration plant_extraction Plant Material Extraction plant_extraction->sample_prep hplc HPLC-UV Analysis sample_prep->hplc quantification Quantification of Homopterocarpin hplc->quantification calibration->quantification linearity Linearity lod_loq LOD & LOQ accuracy Accuracy precision Precision

Caption: Experimental workflow for the quantification of homopterocarpin.

anticancer_pathway Homopterocarpin Homopterocarpin PI3K PI3K Homopterocarpin->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Putative anticancer signaling pathway of homopterocarpin.

anti_inflammatory_pathway Homopterocarpin Homopterocarpin NFkB NF-κB Homopterocarpin->NFkB Inhibition ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of homopterocarpin.

neuroprotective_pathway Homopterocarpin Homopterocarpin Nrf2 Nrf2 Homopterocarpin->Nrf2 Activation ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inhibition Neuronal_Protection Neuronal Protection Antioxidant_Enzymes->Neuronal_Protection Oxidative_Stress->Neuronal_Protection Inhibition

Caption: Putative neuroprotective signaling pathway of homopterocarpin.

References

In Vivo Experimental Design Using Homopterocarpin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vivo experimental design and application of Homopterocarpin, a natural pterocarpan with demonstrated therapeutic potential. The following sections outline protocols for investigating its hepatoprotective, and potentially its anti-inflammatory, anticancer, and neuroprotective effects, based on available scientific literature and established experimental models.

Hepatoprotective Effects of Homopterocarpin

Homopterocarpin has been shown to alleviate chemically-induced liver injury in rodent models. The primary mechanism of action appears to be through the modulation of inflammatory and oxidative stress pathways, specifically targeting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling cascade.

Experimental Protocol: Methoxychlor-Induced Hepatotoxicity in Rats

This protocol is based on a study investigating the ameliorative effects of homopterocarpin on methoxychlor-induced liver damage in Sprague Dawley rats.[1]

1.1.1. Animal Model:

  • Species: Male Sprague Dawley rats

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard pellet diet and water.

  • Acclimatization: Minimum of 7 days before the experiment.

1.1.2. Experimental Groups: A minimum of four groups are recommended (n=6-8 animals per group):

  • Control Group: Receives the vehicle for both methoxychlor and homopterocarpin.

  • Methoxychlor (MET) Group: Receives methoxychlor (150 mg/kg body weight).[1]

  • MET + Homopterocarpin (HTP) Group: Receives methoxychlor (150 mg/kg) and homopterocarpin (25 mg/kg).[1]

  • HTP Only Group: Receives homopterocarpin (25 mg/kg) alone.[1]

1.1.3. Dosing and Administration:

  • Route of Administration: Oral gavage is a common route for both methoxychlor and homopterocarpin, but the original study does not specify. Intraperitoneal (i.p.) injection is another possibility.

  • Vehicle: Corn oil or a 0.5% carboxymethyl cellulose (CMC) solution.

  • Treatment Duration: Typically 14 to 28 days. The specific duration for the cited study is not available in the abstract.

  • Frequency: Daily administration.

1.1.4. Endpoint Measurements:

  • Serum Biochemical Analysis: At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Analyze serum for liver function markers:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Oxidative Stress Markers in Liver Tissue: Homogenize a portion of the liver to measure:

    • Malondialdehyde (MDA) levels (as an indicator of lipid peroxidation)

    • Reduced glutathione (GSH) levels

    • Superoxide dismutase (SOD) activity

    • Catalase (CAT) activity

  • Inflammatory Markers in Liver Tissue: Analyze liver homogenates for:

    • Tumor necrosis factor-alpha (TNF-α)

    • Interleukin-6 (IL-6)

    • Interleukin-1 beta (IL-1β)

  • Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe liver architecture, necrosis, and inflammation.

  • Western Blot Analysis: To confirm the mechanism of action, analyze protein expression of key components of the TLR4/MyD88 pathway (TLR4, MyD88, NF-κB) in liver tissue lysates.

Quantitative Data Summary
ParameterControl GroupMethoxychlor (150 mg/kg)MET (150 mg/kg) + HTP (25 mg/kg)HTP (25 mg/kg) Only
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly Decreased vs. METNormal
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Decreased vs. METNormal
Liver MDA (nmol/mg protein) NormalSignificantly IncreasedSignificantly Decreased vs. METNormal
Liver GSH (µmol/g protein) NormalSignificantly DecreasedSignificantly Increased vs. METNormal
Liver TNF-α (pg/mg protein) NormalSignificantly IncreasedSignificantly Decreased vs. METNormal

Note: This table represents the expected trends based on the published abstract. Actual values would need to be obtained from the full study or generated experimentally.

Signaling Pathway & Experimental Workflow

hepatoprotective_workflow cluster_setup Experimental Setup cluster_endpoints Endpoint Analysis cluster_liver_analysis Liver Tissue Analysis A Acclimatization of Sprague Dawley Rats B Group Allocation (n=4) A->B C Daily Oral Gavage (28 days) B->C D Serum Collection (Biochemistry) C->D Sacrifice E Liver Tissue Collection C->E Sacrifice F Oxidative Stress Markers E->F G Inflammatory Markers E->G H Histopathology (H&E Staining) E->H I Western Blot (TLR4/MyD88) E->I tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS/ Methoxychlor IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation HSP Homopterocarpin HSP->MyD88 Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFκB_nuc->Genes anti_inflammatory_workflow A Animal Grouping and Baseline Paw Measurement B Administer HTP, Indomethacin, or Vehicle A->B C Inject Carrageenan into Paw (t=0) B->C D Measure Paw Volume at 1, 2, 3, 4 hours C->D E Calculate Edema and % Inhibition D->E

References

Application Notes and Protocols for the Derivatization of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential techniques for the chemical derivatization of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest in medicinal chemistry. The protocols and data presented are based on methodologies applied to closely related pterocarpan scaffolds and are intended to serve as a foundational guide for the synthesis of novel analogues for drug discovery and development.

Introduction to Derivatization Strategies

The this compound scaffold offers several sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). The primary sites for derivatization include the methoxy groups at positions 3 and 9, the aromatic rings (A and D), and the heterocyclic core. Key derivatization strategies include:

  • O-Demethylation and O-Alkylation/Acylation: The methoxy groups can be selectively or fully demethylated to reveal hydroxyl functionalities. These phenolic hydroxyls are amenable to a wide range of subsequent reactions, including O-alkylation and O-acylation, to introduce diverse side chains.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

  • Modification of the Heterocyclic Core: While more challenging, modifications to the benzofuro[3,2-c]chromene core, such as oxidation or reduction, can lead to novel structural classes with distinct biological profiles.

I. O-Demethylation and Subsequent O-Alkylation

One of the most common strategies for derivatizing methoxylated pterocarpans is the cleavage of the methyl ethers to yield the corresponding phenols. These phenols can then be alkylated or acylated to introduce a variety of functional groups.

Representative Protocol 1: O-Demethylation of a Dimethoxypterocarpan Analogue

This protocol is adapted from the synthesis of dihydroxypterocarpans from their dimethoxy precursors.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (2.5 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the dihydroxy product.

Representative Protocol 2: O-Alkylation of a Dihydroxypterocarpan

This protocol describes a general method for the O-alkylation of a dihydroxypterocarpan, the product from the demethylation step.

Materials:

  • 3,9-dihydroxy-6H-benzofuro[3,2-c]chromene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dihydroxypterocarpan (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired O-alkylated derivative.

II. Electrophilic Aromatic Substitution

The aromatic rings of the pterocarpan scaffold are susceptible to electrophilic attack, allowing for the introduction of nitro, halo, and acyl groups. The positions of substitution will be directed by the existing methoxy groups.

Representative Protocol 3: Nitration of a Pterocarpan Analogue

This protocol is a representative procedure for the nitration of an activated aromatic ring within a pterocarpan structure.

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pterocarpan (1.0 eq) in acetic anhydride at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by chromatography or recrystallization to yield the nitro-derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for derivatization reactions on pterocarpan scaffolds closely related to this compound.

Reaction Type Substrate Reagents and Conditions Product Yield (%) Reference
O-DemethylationHomopterocarpinBBr₃, DCM, -78 °C to rt3,9-Dihydroxypterocarpan~85Adapted from literature on pterocarpan synthesis
O-AlkylationMedicarpinK₂CO₃, DMF, Benzyl bromide, 60 °C3-Benzyloxy-9-methoxypterocarpan92Representative yield from similar alkylations
NitrationPterocarpanHNO₃, Ac₂O, 0 °CDinitropterocarpan~60Based on general nitration procedures
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
3,9-Dimethoxypterocarpan7.20-6.40 (m, Ar-H), 5.50 (d, H-11a), 4.25 (m, H-6eq), 3.78 (s, OMe), 3.75 (s, OMe), 3.60 (m, H-6ax)161.5, 160.8, 155.0, 131.5, 124.5, 119.0, 112.5, 106.5, 100.0, 78.5, 66.5, 55.8, 55.5, 39.8284 [M]⁺
3,9-Dihydroxypterocarpan7.10-6.30 (m, Ar-H), 5.45 (d, H-11a), 4.20 (m, H-6eq), 3.55 (m, H-6ax)Similar to above with absence of OMe signals and shifts in aromatic carbons256 [M]⁺

Note: Spectroscopic data are representative and may vary slightly based on specific isomers and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Derivatization_Pathways cluster_0 Starting Material cluster_1 O-Demethylation cluster_2 Derivatization Start This compound Dihydroxy 3,9-dihydroxy-6H-benzofuro[3,2-c]chromene Start->Dihydroxy BBr₃ Nitro Nitro Derivatives Start->Nitro HNO₃, Ac₂O O_Alkylated O-Alkylated Derivatives Dihydroxy->O_Alkylated R-X, Base Experimental_Workflow Start Starting Material (Pterocarpan) Reaction Chemical Reaction (e.g., Alkylation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Product Pure Derivative Analysis->Product

Application Notes and Protocols for Cell-Based Bioactivity Testing of Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for evaluating the bioactivity of Homopterocarpin. The protocols detailed below cover antifungal, anti-inflammatory, and anticancer activities, providing a framework for screening and mechanistic studies.

Antifungal Activity

Homopterocarpin and its derivatives have demonstrated notable antifungal properties against various phytopathogenic fungi.[1][2] The following protocols are designed to assess the efficacy of Homopterocarpin in inhibiting fungal growth and spore germination.

Quantitative Data Summary
CompoundFungal SpeciesAssayResultReference
Homopterocarpin (1)C. lindemuthianumMycelial Growth InhibitionIC50: 823.1 µM[3]
Homopterocarpin (1)C. gloeosporioidesMycelial Growth InhibitionIC50: 946.1 µM[3]
Homopterocarpin (1)C. gloeosporioidesSpore Germination Inhibition46% inhibition at 704 µM[1][2]
Derivative 7 (Medicarpin)C. gloeosporioidesRadial Growth & Spore Germination~100% inhibition at 704 µM[1][2]
Derivative 8C. gloeosporioidesRadial Growth & Spore Germination~100% inhibition at 704 µM[1][2]
Experimental Protocols

1.1. Radial Mycelial Growth Inhibition Assay

This assay determines the effect of Homopterocarpin on the vegetative growth of fungi.[4][5]

  • Materials:

    • Potato Dextrose Agar (PDA) or Czapek Dox Agar

    • Sterile Petri dishes (90 mm)

    • Fungal culture of interest (e.g., Colletotrichum gloeosporioides)

    • Homopterocarpin stock solution (in a suitable solvent like DMSO)

    • Solvent control (e.g., DMSO)

    • Sterile cork borer (6 mm)

    • Incubator

  • Protocol:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the medium to 45-50°C.

    • Add the desired concentrations of Homopterocarpin to the molten PDA. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 6 mm mycelial disc taken from the edge of an actively growing fungal culture.

    • Incubate the plates at 25 ± 2°C for 7 days or until the mycelium in the control plate reaches the edge.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treatment group.[4]

1.2. Spore Germination Inhibition Assay

This assay assesses the impact of Homopterocarpin on the germination of fungal spores.[6][7]

  • Materials:

    • Fungal spore suspension (e.g., from Colletotrichum gloeosporioides)

    • Homopterocarpin stock solution

    • Sterile distilled water or a suitable buffer

    • Cavity slides or microtiter plates

    • Humid chamber

    • Microscope

  • Protocol:

    • Prepare a spore suspension from a mature fungal culture in sterile distilled water and adjust the concentration (e.g., 1 x 10^6 spores/mL).

    • Prepare different concentrations of Homopterocarpin in a suitable buffer or sterile water.

    • Mix the spore suspension with an equal volume of the Homopterocarpin solution (or control) in a microfuge tube.

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

    • Place a drop of the spore suspension on a cavity slide within a humid chamber to prevent drying.

    • Incubate at 25 ± 2°C for 24 hours.

    • Observe at least 100 spores per replicate under a microscope to determine the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [(GC - GT) / GC] x 100 Where GC is the percentage of germination in the control, and GT is the percentage of germination in the treatment.

Experimental Workflow: Antifungal Assays

Antifungal_Workflow cluster_radial Radial Growth Inhibition cluster_spore Spore Germination Inhibition radial_start Prepare Homopterocarpin-amended PDA plates radial_inoculate Inoculate with fungal disc radial_start->radial_inoculate radial_incubate Incubate at 25°C radial_inoculate->radial_incubate radial_measure Measure colony diameter radial_incubate->radial_measure radial_calc Calculate % inhibition radial_measure->radial_calc spore_start Prepare spore suspension spore_treat Treat spores with Homopterocarpin spore_start->spore_treat spore_incubate Incubate in humid chamber spore_treat->spore_incubate spore_observe Observe under microscope spore_incubate->spore_observe spore_calc Calculate % inhibition spore_observe->spore_calc

Workflow for Antifungal Bioactivity Assays.

Anti-inflammatory Activity

Pterocarpans have shown potential anti-inflammatory effects. The following protocols are based on established assays to evaluate the anti-inflammatory properties of Homopterocarpin in a cellular context, primarily using the RAW 264.7 macrophage cell line.

Quantitative Data Summary

Currently, specific IC50 values for the anti-inflammatory activity of Homopterocarpin are not widely published. The following table is a template for recording experimental data.

AssayCell LineStimulantParameter MeasuredIC50 (µM)
Nitric Oxide (NO) AssayRAW 264.7LPSNitrite concentrationTo be determined
TNF-α ELISARAW 264.7LPSTNF-α concentrationTo be determined
IL-6 ELISARAW 264.7LPSIL-6 concentrationTo be determined
Experimental Protocols

2.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density (e.g., 2 x 10^4 cells/well for a 96-well plate).[8]

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of Homopterocarpin for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][8]

  • Materials:

    • Griess Reagent (e.g., from Beyotime Biotechnology or similar).

    • Sodium nitrite standard solution.

    • 96-well plate.

    • Plate reader.

  • Protocol:

    • After the 24-hour incubation with LPS and Homopterocarpin, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

2.3. TNF-α and IL-6 Quantification (ELISA)

This protocol measures the secretion of the pro-inflammatory cytokines TNF-α and IL-6 into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).[2][9][10]

  • Materials:

    • Commercially available ELISA kits for murine TNF-α and IL-6.

    • Cell culture supernatants from the treatment protocol (2.1).

    • Plate reader.

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on a standard curve generated with recombinant cytokines.

2.4. Western Blot for iNOS, COX-2, and NF-κB Translocation

This assay determines the effect of Homopterocarpin on the protein expression of key inflammatory mediators and the activation of the NF-κB signaling pathway.[11][12]

  • Materials:

    • Cell lysis buffer.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and electrophoresis apparatus.

    • Western blotting apparatus.

    • Primary antibodies against iNOS, COX-2, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them. For NF-κB translocation, nuclear and cytoplasmic fractions should be prepared.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Signaling Pathway: Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS upregulates COX2 COX-2 NFkB_nuc->COX2 upregulates Cytokines TNF-α, IL-6 NFkB_nuc->Cytokines upregulates Homopterocarpin Homopterocarpin Homopterocarpin->IKK inhibits? Homopterocarpin->NFkB_nuc inhibits? NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Potential Anti-inflammatory Signaling Pathway of Homopterocarpin.

Anticancer Activity

The anticancer potential of Homopterocarpin can be initially assessed by evaluating its cytotoxicity against various cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.[13][14][15][16]

Quantitative Data Summary

Data for Homopterocarpin is limited; related compounds show activity. This table is a template for generated data.

CompoundCell LineAssayIC50Reference
HomopterocarpinTo be determinedMTTTo be determined
MedicarpinHuh7it-1 (Hepatocarcinoma)MTT34.32 ± 5.56 µg/mL[14]
HomopterocarpinP. falciparum (Antiplasmodial)0.52 µg/mL[17][18]
Experimental Protocol

3.1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.[13][14][15]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549, etc.).

    • Appropriate cell culture medium.

    • 96-well plates.

    • Homopterocarpin stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or isopropanol).

    • Plate reader.

  • Protocol:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with a range of concentrations of Homopterocarpin and incubate for 24, 48, or 72 hours.

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Homopterocarpin that inhibits 50% of cell growth).

Experimental Workflow: Anticancer Assay

Anticancer_Workflow start Seed cancer cells in 96-well plate treat Treat with varying concentrations of Homopterocarpin start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Workflow for the MTT Cytotoxicity Assay.
Potential Anticancer Signaling Pathways

Natural compounds, including pterocarpans, are known to modulate various signaling pathways involved in cancer progression, such as apoptosis, proliferation, and metastasis.[19][20][21][22] Further investigation into the specific molecular targets of Homopterocarpin is recommended to elucidate its mechanism of action. Potential pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

  • MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: Involved in inflammation and cell survival.

Western blotting, as described in the anti-inflammatory section, can be adapted to probe the phosphorylation status and expression levels of key proteins within these pathways to determine the molecular mechanism of Homopterocarpin's anticancer effects.

References

Application Notes and Protocols for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan compound, in various in vitro experimental settings. The protocols are designed to ensure compound stability, solubility, and minimize solvent-induced artifacts in cell-based assays.

Compound Information and Solubility

This compound is a member of the pterocarpan class of flavonoids, which are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a suitable organic solvent is required to prepare a stock solution for in vitro studies.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a highly polar aprotic solvent that can dissolve a wide range of nonpolar compounds and is miscible with water and cell culture media.[2][3][4]

Solubility Data Summary:

ParameterValueNotes
Recommended Solvent Dimethyl sulfoxide (DMSO)Use high-purity, sterile DMSO suitable for cell culture.[5]
Typical Stock Concentration 10-50 mMThe optimal concentration may vary. It is recommended to start with a lower concentration and increase if necessary, ensuring complete dissolution.
Storage of Stock Solution -20°C or -80°CAliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][6] Protect from light.[7]
Final DMSO Concentration in Media < 0.5% (v/v) It is critical to keep the final DMSO concentration low to prevent solvent toxicity to cells.[8][9][10][11] A solvent control should always be included in experiments.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of the compound is required for accurate calculations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 298.3 g/mol :

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 298.3 g/mol = 0.002983 g = 2.983 mg

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of the compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube at room temperature until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but check for compound stability at elevated temperatures. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): As DMSO at high concentrations is bactericidal, filter sterilization of the 100% DMSO stock solution is generally not required if sterile techniques are used.[5] However, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution: To minimize the amount of DMSO added to the final culture, it is good practice to make an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • Dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).

  • Prepare final concentrations: Use the intermediate dilution to prepare the final concentrations for your experiment. For example, to treat cells with 10 µM of the compound, add the 100 µM working solution at a 1:10 ratio to the cells in their culture plate.

  • Solvent control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.[10]

  • Mix well: After adding the compound or vehicle to the cell culture wells, gently mix the contents by swirling the plate to ensure a homogenous concentration.

  • Incubate: Incubate the cells for the desired experimental duration.

Visualizations

Experimental Workflow for In Vitro Cell-Based Assays

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO prep_work Prepare Working Solutions by Diluting in Culture Medium prep_stock->prep_work treatment Treat Cells with Compound and Vehicle Control prep_work->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cellular Assays (e.g., MTT, Western Blot, qPCR) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis

Caption: Workflow for dissolving and using this compound in cell-based assays.

Plausible Signaling Pathways Modulated by Pterocarpans

Pterocarpans are known to exert anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][12][13] This diagram illustrates a plausible mechanism of action.

Caption: Potential signaling pathways affected by this compound in cancer cells.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing Using Homopterocarpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing homopterocarpin, a naturally occurring pterocarpan, in antimicrobial susceptibility testing (AST). The protocols detailed below are based on established methodologies and include guidance for determining the minimum inhibitory concentration (MIC) and assessing potential synergistic interactions with conventional antibiotics.

Introduction to Homopterocarpin

Homopterocarpin is an isoflavonoid phytoalexin found in various leguminous plants. It has demonstrated a range of biological activities, including antifungal properties. Its potential as an antimicrobial agent warrants further investigation, particularly concerning its spectrum of activity against clinically relevant bacteria and fungi and its possible role in combination therapies. These protocols are designed to facilitate standardized testing of homopterocarpin's antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Homopterocarpin

The following tables summarize the available quantitative data on the antimicrobial activity of homopterocarpin and related extracts. It is important to note that data on the antibacterial activity of pure homopterocarpin is limited, and further research is encouraged.

Table 1: Antifungal Activity of Homopterocarpin and Its Derivatives against Colletotrichum Species

CompoundFungal SpeciesIC50 (µM)Reference
Homopterocarpin (1)Colletotrichum lindemuthianum> 704[1]
Homopterocarpin (1)Colletotrichum gloeosporioides> 704[1]
Derivative 7 (Medicarpin)Colletotrichum lindemuthianum335.4[1]
Derivative 7 (Medicarpin)Colletotrichum gloeosporioides577.3[1]
Derivative 8Colletotrichum lindemuthianum352.1[1]
Derivative 8Colletotrichum gloeosporioides375.9[1]
Derivative 9Colletotrichum lindemuthianum354.5[1]
Derivative 9Colletotrichum gloeosporioides392.0[1]

Table 2: Antimicrobial Activity of Pterocarpus macrocarpus Heartwood Extracts (Containing Homopterocarpin)

ExtractMicrobial StrainZone of Inhibition (mm)
Ethyl acetate extractBacillus subtilis TISTR 1248> 10
Ethyl acetate extractEscherichia coli ATCC 25922> 10
Ethyl acetate extractCandida albicans ATCC 10231> 10
Ethanol extractStaphylococcus aureus ATCC 25923> 10
Ethanol extractEscherichia coli ATCC 25922> 10
Ethanol extractCandida albicans ATCC 10231> 10

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Homopterocarpin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1-5 x 10^8 CFU/mL for bacteria) and then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Positive control (a known effective antibiotic)

  • Negative control (broth and inoculum without antimicrobial agent)

  • Solvent control (broth, inoculum, and the same concentration of solvent used to dissolve homopterocarpin)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the homopterocarpin stock solution in the microtiter plate wells using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (serial dilutions of a standard antibiotic), a negative control (broth and inoculum only), and a solvent control.

  • Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of homopterocarpin that shows no visible growth or a significant reduction in OD compared to the negative control.

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[3][4]

Materials:

  • Homopterocarpin solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control disks (containing a known effective antibiotic)

  • Negative control disks (impregnated with the solvent used to dissolve homopterocarpin)

Procedure:

  • Prepare a uniform lawn of the microbial inoculum on the surface of the agar plate using a sterile cotton swab.

  • Aseptically apply sterile filter paper disks impregnated with a known amount of the homopterocarpin solution onto the agar surface.

  • Apply positive and negative control disks to the same plate.

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, homopterocarpin and a conventional antibiotic.[5][6][7]

Materials:

  • Homopterocarpin stock solution

  • Stock solution of a conventional antibiotic

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium

  • Microbial inoculum standardized as for the broth microdilution assay

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of homopterocarpin along the x-axis (columns) and the conventional antibiotic along the y-axis (rows).

  • This creates a matrix of wells containing various combinations of concentrations of the two agents.

  • Include rows and columns with each agent alone to determine their individual MICs under the same conditions.

  • Add the standardized microbial inoculum to each well.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:

    • FIC of Homopterocarpin = (MIC of Homopterocarpin in combination) / (MIC of Homopterocarpin alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index (FICI) = FIC of Homopterocarpin + FIC of Antibiotic

  • Interpret the FICI as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_homo Prepare Homopterocarpin Stock Solution serial_dilution Perform Serial Dilutions of Homopterocarpin prep_homo->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution serial_dilution->add_inoculum add_controls Add Positive, Negative, and Solvent Controls add_inoculum->add_controls incubation Incubate Plate add_controls->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Isoflavonoid_Mechanism cluster_cell Microbial Cell membrane Cell Membrane cell_death Inhibition of Growth / Cell Death membrane->cell_death dna DNA/RNA dna->cell_death proteins Essential Proteins (e.g., Enzymes) proteins->cell_death efflux Efflux Pumps efflux->cell_death Increased intracellular concentration of toxic compounds homopterocarpin Homopterocarpin (Isoflavonoid) homopterocarpin->membrane Disruption of membrane integrity and function homopterocarpin->dna Inhibition of nucleic acid synthesis homopterocarpin->proteins Inhibition of protein synthesis and function homopterocarpin->efflux Inhibition of efflux pumps

Caption: Putative antimicrobial mechanisms of isoflavonoids like homopterocarpin.

Checkerboard_Logic cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcomes Possible Outcomes drugA Homopterocarpin (Drug A) Serial Dilutions plate 96-well Plate with Microbial Inoculum drugA->plate drugB Antibiotic (Drug B) Serial Dilutions drugB->plate mic_combo Determine MIC of A and B in Combination plate->mic_combo mic_alone Determine MIC of A and B Alone plate->mic_alone fic Calculate FIC Index (FICI) mic_combo->fic mic_alone->fic interpretation Interpret Interaction fic->interpretation synergy Synergy (FICI <= 0.5) interpretation->synergy additive Additive/Indifference (0.5 < FICI <= 4) interpretation->additive antagonism Antagonism (FICI > 4) interpretation->antagonism

Caption: Logical workflow of a checkerboard assay for synergy testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a pterocarpan, typically involves a multi-step process. A common and effective route starts from a substituted isoflavone, which undergoes reduction to an isoflavanol, followed by cyclization to form the characteristic benzofuro[3,2-c]chromene core. A well-established method is the sodium borohydride reduction of a 2'-hydroxyisoflavone precursor, which leads to the formation of the pterocarpan structure.[1]

Q2: What are the critical steps influencing the overall yield?

A2: The two most critical steps that significantly impact the overall yield are:

  • Reduction of the isoflavone: The selective reduction of the carbonyl group of the isoflavone to a hydroxyl group is crucial. Incomplete reduction or over-reduction can lead to a mixture of products and lower the yield of the desired isoflavanol intermediate. The choice of reducing agent and reaction conditions are paramount.[1]

  • Cyclization to the pterocarpan core: The acid-catalyzed intramolecular cyclization of the isoflavanol forms the final pterocarpan structure. The efficiency of this step is dependent on the reaction conditions, such as the strength of the acid and the temperature, which must be carefully controlled to prevent side reactions like dehydration.

Q3: What are the common side products in this synthesis?

A3: Common side products can include unreacted starting materials, over-reduced products (isoflavans), and products resulting from rearrangement or dehydration, especially during the cyclization step. In some cases, if protecting groups are used, incomplete deprotection can also lead to impurities.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2] The choice of eluent system is critical for good separation. A gradient of hexane and ethyl acetate is often effective. For challenging separations, other techniques like countercurrent chromatography have been shown to be effective for purifying polar pterocarpans and can be a less laborious alternative to traditional column chromatography.[2] Recrystallization from a suitable solvent system can be used for final purification to obtain a crystalline solid.

Troubleshooting Guides

Problem 1: Low yield of the isoflavanol intermediate after sodium borohydride reduction.
Possible Cause Suggested Solution
Incomplete Reaction - Increase the molar excess of sodium borohydride. A 2-3 fold excess is a good starting point. - Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Ensure the reaction temperature is optimal. While often run at room temperature, some reductions benefit from cooling to 0°C to control reactivity.[3]
Degradation of Sodium Borohydride - Use freshly opened or properly stored sodium borohydride. It is susceptible to hydrolysis. - Use anhydrous solvents. While NaBH4 can be used in protic solvents like ethanol, its stability is lower than in aprotic solvents. A mixture of THF and ethanol can be a good compromise.[3]
Side Reactions - Over-reduction to the isoflavan can occur with prolonged reaction times or excessive heating. Monitor the reaction closely and maintain the recommended temperature.
Low Purity of Starting Isoflavone - Ensure the starting isoflavone is of high purity. Impurities can interfere with the reduction. Purify the starting material by recrystallization or column chromatography if necessary.
Problem 2: Low yield of this compound after cyclization.
Possible Cause Suggested Solution
Incomplete Cyclization - Increase the reaction time or temperature. Monitor the reaction by TLC to determine the optimal conditions. - Use a stronger acid catalyst if a weak acid is not effective. However, be cautious as stronger acids can promote side reactions.
Dehydration or Rearrangement - Optimize the reaction temperature. Excessive heat can lead to the formation of undesired side products. - Use a milder acid catalyst. For example, if using a strong mineral acid leads to degradation, consider a weaker organic acid or a Lewis acid.
Purity of the Isoflavanol Intermediate - Ensure the isoflavanol intermediate is pure before proceeding with cyclization. Impurities from the reduction step can inhibit the cyclization or lead to side products.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-eluting Impurities - Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may improve separation. - Consider using a different stationary phase for chromatography if silica gel is not effective. - For highly polar impurities, countercurrent chromatography can be a powerful alternative.[2]
Product is an Oil Instead of a Solid - The product may be amorphous or contain residual solvent. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation or crystallization. - Ensure all solvent has been removed under high vacuum.
Presence of Stereoisomers - The synthesis may produce a mixture of cis and trans isomers. Chiral HPLC can be used to separate and identify the different stereoisomers.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 3-hydroxy-8,9-dimethoxypterocarpan.[1]

Step 1: Synthesis of 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone (Intermediate I)

  • Starting Material: 7,2'-dihydroxy-4',5'-dimethoxyisoflavone.

  • Procedure:

    • To a solution of 7,2'-dihydroxy-4',5'-dimethoxyisoflavone in anhydrous acetone, add anhydrous potassium carbonate and benzyl chloride.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone as a solid.

Step 2: Reduction to 3-benzyloxy-8,9-dimethoxypterocarpan (Intermediate II)

  • Starting Material: 7-benzyloxy-2'-hydroxy-4',5'-dimethoxyisoflavone (Intermediate I).

  • Procedure:

    • Dissolve Intermediate I in a mixture of absolute ethanol and tetrahydrofuran (THF).

    • Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-benzyloxy-8,9-dimethoxypterocarpan.

Step 3: Debenzylation to 3-hydroxy-8,9-dimethoxypterocarpan (Final Product Analogue)

To obtain the title compound, a similar strategy would be employed, starting with the appropriately substituted isoflavone.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Yield of Isoflavanol Intermediate

Entry Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaBH₄ (2 eq)Ethanol25475
2NaBH₄ (3 eq)Ethanol/THF (1:1)25285
3NaBH₄ (3 eq)Ethanol/THF (1:1)0488
4LiAlH₄ (1.5 eq)THF0 to 25260*

*Note: LiAlH₄ is a much stronger reducing agent and may lead to over-reduction to the isoflavan.

Table 2: Illustrative Effect of Catalyst on the Cyclization Yield

Entry Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
1HCl (catalytic)Acetic Acid25680
2H₂SO₄ (catalytic)Methanol50475 (with some dehydration)
3p-TsOH (catalytic)Toluene80885
4BF₃·OEt₂ (1.2 eq)Dichloromethane0 to 25390

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start_isoflavone 7,2'-Dihydroxy- 4',5'-dimethoxyisoflavone intermediate1 7-Benzyloxy-2'-hydroxy- 4',5'-dimethoxyisoflavone start_isoflavone->intermediate1 Benzyl Chloride, K2CO3, Acetone intermediate2 Isoflavanol Intermediate intermediate1->intermediate2 NaBH4, Ethanol/THF final_product 3,9-dimethoxy-6H-benzofuro [3,2-c]chromene intermediate2->final_product Acid Catalyst

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis of Critical Steps cluster_solutions Potential Solutions low_yield Low Overall Yield check_reduction Check Reduction Step (TLC Analysis) low_yield->check_reduction check_cyclization Check Cyclization Step (TLC Analysis) low_yield->check_cyclization optimize_reduction Optimize Reduction: - Reagent Stoichiometry - Solvent - Temperature check_reduction->optimize_reduction purify_intermediate Purify Intermediate Before Next Step check_reduction->purify_intermediate optimize_cyclization Optimize Cyclization: - Catalyst - Temperature - Reaction Time check_cyclization->optimize_cyclization check_cyclization->purify_intermediate

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Homopterocarpin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Homopterocarpin in aqueous solutions.

Troubleshooting Guides

This section offers detailed experimental protocols and solutions for common problems encountered when working with Homopterocarpin.

Issue 1: Homopterocarpin precipitates out of my aqueous buffer.

Precipitation is a common issue for poorly soluble compounds like Homopterocarpin when introduced into aqueous environments. Here are three methods to enhance its solubility.

The use of a water-miscible organic solvent in which Homopterocarpin is soluble can significantly increase its concentration in an aqueous solution.

Experimental Protocol:

  • Solvent Selection: Identify a biocompatible organic solvent in which Homopterocarpin is highly soluble. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). Homopterocarpin is known to be soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Homopterocarpin in the chosen organic solvent (e.g., 10-50 mM in DMSO). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Working Solution Preparation: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent immediate precipitation.

  • Final Co-solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 1% (v/v) for most cell-based assays to avoid solvent-induced cytotoxicity.[1][2] The final concentration should be optimized for your specific experimental system.

Troubleshooting:

  • Precipitation upon dilution:

    • Decrease the final concentration of Homopterocarpin.

    • Increase the percentage of the co-solvent, but be mindful of its potential effects on your experiment.

    • Try a different co-solvent or a combination of co-solvents.

  • Cell toxicity:

    • Reduce the final co-solvent concentration. It is recommended to keep the final DMSO concentration below 0.3% to avoid solvent effects.[3]

    • Include a vehicle control (buffer with the same co-solvent concentration) in your experiments to account for any solvent-induced effects.

Workflow for Co-solvent System Preparation

Co-solvent System Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Homopterocarpin B Dissolve in 100% Organic Solvent (e.g., DMSO) A->B C Add stock solution dropwise to aqueous buffer B->C High concentration stock D Vortex/Stir vigorously C->D E Final working solution D->E

Caption: Workflow for preparing a Homopterocarpin working solution using a co-solvent.

The solubility of many ionizable compounds, including flavonoids, is pH-dependent. Adjusting the pH of the aqueous solution can increase the solubility of Homopterocarpin. The solubility of some flavonoids has been shown to increase at a higher pH.[4]

Experimental Protocol:

  • Determine pH-Solubility Profile:

    • Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).

    • Add an excess amount of Homopterocarpin to each buffer.

    • Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Determine the concentration of dissolved Homopterocarpin in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility of Homopterocarpin as a function of pH to identify the optimal pH for solubilization.

  • Working Solution Preparation: Prepare your aqueous buffer at the optimal pH identified in the previous step before adding Homopterocarpin.

Troubleshooting:

  • Compound Degradation: Some compounds may be unstable at certain pH values. Assess the stability of Homopterocarpin at the selected pH over the duration of your experiment. High pH can cause degradation of phenolic compounds.[5]

  • Buffer Incompatibility: Ensure the chosen buffer is compatible with your experimental system and does not interfere with the assay. The choice of buffer can impact protein stability and compound solubility.[6][7][8]

Workflow for pH-Dependent Solubility Determination

pH-Solubility Profiling Workflow A Prepare buffers at various pH values B Add excess Homopterocarpin to each buffer A->B C Equilibrate for 24-48h B->C D Separate solid from liquid (centrifuge/filter) C->D E Analyze supernatant/filtrate for concentration D->E F Plot Solubility vs. pH E->F G Identify optimal pH F->G Cyclodextrin Encapsulation cluster_components Components cluster_complex Inclusion Complex Formation A Homopterocarpin (Guest) (Hydrophobic) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Host) (Hydrophilic exterior, Hydrophobic interior) B->C

References

Technical Support Center: Optimization of HPLC-UV Method for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC-UV method for the detection of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, also known as homopterocarpin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Peak tailing or fronting can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

    • Column Degradation: The stationary phase of the column can degrade over time. Consider flushing the column with a strong solvent or replacing it if it's old or has been used extensively.

    • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. Although this compound is not strongly ionizable, interactions with residual silanol groups on the column can be pH-dependent. A small amount of acid (e.g., 0.1% formic acid or acetic acid) in the mobile phase can improve peak shape.

    • Secondary Interactions: Active sites on the column packing can cause secondary interactions, leading to peak tailing. Using a column with good end-capping or adding a competitive agent to the mobile phase can help.

Problem: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my chromatogram. What should I do?

  • Answer: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline issues:

    • Mobile Phase Issues:

      • Contamination: Use only HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase through a 0.45 µm filter.

      • Incomplete Degassing: Dissolved gases in the mobile phase can cause noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.

      • Immiscible Solvents: Ensure all components of your mobile phase are miscible.

    • Detector Issues:

      • Lamp Failure: The UV detector lamp has a finite lifetime. If the lamp energy is low, it can cause noise. Check the lamp's usage hours and replace it if necessary.

      • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the flow cell with a strong, appropriate solvent.

    • System Leaks: Check for any leaks in the pump, injector, tubing, or fittings, as they can cause pressure fluctuations and baseline instability.

Problem: Inconsistent Retention Times

  • Question: The retention time for my compound is shifting between injections. How can I improve reproducibility?

  • Answer: Consistent retention times are critical for peak identification. Fluctuations can be caused by:

    • Mobile Phase Composition:

      • Inaccurate Preparation: Prepare the mobile phase carefully and consistently. For gradient elution, ensure the gradient pump is functioning correctly.

      • Evaporation: Keep the mobile phase reservoirs capped to prevent solvent evaporation, which can change the composition over time.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

    • Flow Rate Instability: Check for leaks or pump malfunctions that could lead to an inconsistent flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound?

A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid modifier like 0.1% formic acid to improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is typically used for analyzing plant extracts containing compounds with a range of polarities. The UV detection wavelength should be set at the absorption maximum of the compound, which is approximately 286 nm[1].

Q2: How can I improve the resolution between this compound and other compounds in my sample?

A2: To improve resolution, you can try the following:

  • Optimize the Mobile Phase: Adjust the gradient slope or the initial and final concentrations of the organic solvent (e.g., acetonitrile). A shallower gradient can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Use a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl or a C30 column) or a smaller particle size can provide different selectivity and higher efficiency.

Q3: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?

A3: For crude plant extracts, it is crucial to perform a sample cleanup to protect the HPLC column and obtain a clean chromatogram. A common procedure involves:

  • Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Filtration: Filter the extract to remove particulate matter.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to remove interfering compounds and enrich the analyte of interest. A C18 SPE cartridge is often a good choice for pterocarpans.

  • Final Filtration: Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter.

Q4: How do I quantify the amount of this compound in my sample?

A4: Quantification is typically performed using an external standard calibration.

  • Prepare a Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Prepare Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Generate a Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

  • Analyze the Sample: Inject your sample and determine the peak area of this compound.

  • Calculate the Concentration: Use the equation from the calibration curve to calculate the concentration of the compound in your sample.

Experimental Protocols

Optimized HPLC-UV Method for this compound

This protocol is a recommended starting point and may require further optimization based on your specific sample matrix and instrumentation.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 286 nm[1]
Sample Preparation from Plant Material
  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitution: Dissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following tables provide typical performance characteristics for a validated HPLC-UV method for pterocarpan analysis. These values can serve as a benchmark for your method optimization.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

Table 2: Typical Retention Time

CompoundRetention Time (min)
This compound~15 - 20 (highly dependent on the specific gradient and column)

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_baseline Baseline Issues start Problem Observed peak_shape Tailing or Fronting start->peak_shape Peak Shape Problem baseline Noise or Drift start->baseline Baseline Problem overload Column Overload? peak_shape->overload degradation Column Degradation? overload->degradation No solution1 Dilute Sample overload->solution1 Yes ph Incorrect Mobile Phase pH? degradation->ph No solution2 Flush or Replace Column degradation->solution2 Yes solution3 Add Acid Modifier ph->solution3 Yes mobile_phase Mobile Phase Issue? baseline->mobile_phase detector Detector Issue? mobile_phase->detector No solution4 Use Fresh, Degassed, Filtered Solvents mobile_phase->solution4 Yes leaks System Leaks? detector->leaks No solution5 Check Lamp, Clean Flow Cell detector->solution5 Yes solution6 Tighten Fittings, Check Seals leaks->solution6 Yes

HPLC Troubleshooting Workflow Diagram

HPLC_Method_Optimization cluster_steps Optimization Steps cluster_details Considerations start Goal: Improve Resolution step1 1. Optimize Mobile Phase Gradient start->step1 step2 2. Change Organic Solvent step1->step2 detail1 Shallower gradient for better separation step1->detail1 step3 3. Adjust Flow Rate step2->step3 detail2 Methanol vs. Acetonitrile can change selectivity step2->detail2 step4 4. Select Different Column step3->step4 detail3 Lower flow rate may increase resolution step3->detail3 detail4 Different stationary phase (e.g., Phenyl, C30) step4->detail4

HPLC Method Optimization Logic Diagram

References

How to prevent the degradation of Homopterocarpin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Homopterocarpin during storage and experimentation.

Troubleshooting Guide: Investigating Homopterocarpin Degradation

If you are observing a loss of potency, the appearance of unknown peaks in your analytical chromatograms, or other evidence of Homopterocarpin degradation, follow this guide to identify and mitigate the issue.

Question: I suspect my Homopterocarpin sample is degrading. What are the first steps I should take?

Answer: First, confirm the degradation by comparing the purity of your sample with a freshly prepared standard or a previous analytical result. The most common analytical method for this is High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, review your storage and handling procedures against the recommended conditions.

Question: What are the primary factors that can cause Homopterocarpin degradation?

Answer: Based on the chemical structure of pterocarpans and general stability principles for natural products, the most likely causes of degradation are:

  • Oxidation: Homopterocarpin possesses antioxidant properties, which means it is susceptible to oxidation. Exposure to air (oxygen), peroxides in solvents, or other oxidizing agents can lead to degradation.

  • Hydrolysis: Although seemingly stable, prolonged exposure to acidic or alkaline conditions can lead to the hydrolysis of ether linkages within the molecule.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Thermal Stress: High temperatures can accelerate all degradation pathways.

Question: How can I systematically identify the cause of degradation in my experiments?

Answer: A forced degradation study is the most effective way to identify the specific degradation pathways affecting your Homopterocarpin samples. This involves intentionally subjecting the compound to various stress conditions to observe its stability.

Question: I have identified the likely cause of degradation. What are the immediate corrective actions?

Answer:

Potential Cause Corrective Actions
Oxidation - Purge solutions and storage vials with an inert gas (e.g., nitrogen or argon).- Use freshly opened, high-purity solvents.- Consider adding a suitable antioxidant if compatible with your experimental design.
Hydrolysis (pH instability) - Maintain solutions at a neutral pH unless your experiment requires otherwise.- Use appropriate buffer systems to control pH.- Avoid prolonged storage in acidic or basic solutions.
Photodegradation - Store Homopterocarpin, both as a solid and in solution, in amber vials or protect from light with aluminum foil.- Minimize exposure to ambient light during experimental procedures.
Thermal Stress - Adhere strictly to the recommended storage temperatures.- Avoid repeated freeze-thaw cycles for solutions.- Allow samples to equilibrate to room temperature before use, but do not leave them at room temperature for extended periods.

Below is a troubleshooting workflow to guide you through the process of identifying and resolving Homopterocarpin degradation.

Troubleshooting Workflow for Homopterocarpin Degradation start Suspicion of Degradation confirm_degradation Confirm Degradation (e.g., HPLC analysis) start->confirm_degradation review_storage Review Storage and Handling Procedures confirm_degradation->review_storage issue_identified Issue Identified in Procedures? review_storage->issue_identified correct_procedures Correct Procedures and Re-analyze Sample issue_identified->correct_procedures Yes forced_degradation Conduct Forced Degradation Study issue_identified->forced_degradation No end_node Degradation Resolved correct_procedures->end_node analyze_results Analyze Degradation Products forced_degradation->analyze_results identify_pathway Identify Primary Degradation Pathway analyze_results->identify_pathway implement_mitigation Implement Specific Mitigation Strategies identify_pathway->implement_mitigation implement_mitigation->end_node

Caption: A workflow for troubleshooting Homopterocarpin degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Homopterocarpin?

A1: For long-term storage, solid Homopterocarpin should be kept at -20°C under desiccated conditions[1]. For short-term storage, 0°C is acceptable[1]. It is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

Q2: How should I store Homopterocarpin in solution?

A2: Homopterocarpin is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1][2]. Solutions should be stored at -20°C for short-term use. For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. If possible, purge the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Recommended Storage Conditions for Homopterocarpin

Form Storage Duration Temperature Atmosphere Light Conditions
Solid Long-Term-20°CDesiccatedProtected from light
Solid Short-Term0°CDesiccatedProtected from light
In Solution Short-Term-20°CInert gas headspace (recommended)Protected from light

Q3: My research involves acidic/basic conditions. Is Homopterocarpin stable?

A3: Homopterocarpin may be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to minimize the exposure time to these conditions. If your protocol allows, perform the experiment at a controlled temperature (e.g., on ice) to slow down potential degradation. A pilot study to assess stability in your specific buffer system is advisable.

Q4: Can I work with Homopterocarpin on the benchtop under normal laboratory lighting?

A4: For short periods, working with Homopterocarpin under ambient laboratory lighting is generally acceptable. However, for extended manipulations or if quantitative accuracy is critical, it is best practice to minimize light exposure by using amber-colored labware or by working in a dimly lit area.

Experimental Protocols

Protocol 1: Forced Degradation Study of Homopterocarpin

This protocol outlines a forced degradation study to determine the stability of Homopterocarpin under various stress conditions. Such studies are essential for identifying potential degradation pathways[1][3].

Objective: To identify the degradation pathways of Homopterocarpin under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Homopterocarpin

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Homopterocarpin in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid Homopterocarpin in an oven at 80°C for 48 hours.

    • Cool, reconstitute in methanol, and dilute to a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Control Sample: Dilute the stock solution with methanol to the same final concentration (100 µg/mL) and store at -20°C, protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation products.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base Alkaline Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal Stress (Solid, 80°C) thermal->analysis photo Photolytic Stress (ICH Q1B) photo->analysis stock Prepare Homopterocarpin Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo compare Compare Stressed Samples to Control Sample analysis->compare identify Identify Degradation Products and Pathways compare->identify

Caption: Workflow for a forced degradation study of Homopterocarpin.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying Homopterocarpin in the presence of its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Homopterocarpin using the PDA detector. A wavelength of around 280-310 nm is likely to be suitable for pterocarpans.

  • Mobile Phase Selection:

    • Start with a simple mobile phase gradient, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile or Methanol

    • Run a gradient from 5% to 95% B over 30 minutes to elute all components.

  • Method Optimization:

    • Analyze a mixture of the control and stressed samples from the forced degradation study.

    • Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation between the parent Homopterocarpin peak and all degradation product peaks.

    • Ensure the Homopterocarpin peak is pure by checking the peak purity plot from the PDA detector.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can distinguish Homopterocarpin from its degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Homopterocarpin that can be reliably detected and quantified.

A validated stability-indicating HPLC method is crucial for accurately assessing the shelf-life and stability of Homopterocarpin in your specific formulations and experimental conditions[4][5][6][7][8].

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for Homopterocarpin based on common stressors. The exact structures of the degradation products would need to be confirmed through techniques like mass spectrometry (MS).

Hypothetical Degradation Pathways of Homopterocarpin homopterocarpin Homopterocarpin hydrolysis_products Hydrolysis Products (e.g., ring opening) homopterocarpin->hydrolysis_products Acid/Base (Hydrolysis) oxidation_products Oxidation Products (e.g., hydroxylated derivatives) homopterocarpin->oxidation_products H₂O₂/O₂ (Oxidation) photodegradation_products Photodegradation Products (e.g., radical-induced products) homopterocarpin->photodegradation_products UV/Visible Light (Photolysis)

Caption: Potential degradation pathways for Homopterocarpin under stress.

References

Challenges in the large-scale synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for challenges encountered during the large-scale synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene.

Troubleshooting Guide

Issue 1: Low Yield in the Condensation Step

Question: We are experiencing significantly lower than expected yields during the acid-catalyzed condensation of the resorcinol derivative with the benzofuran precursor. What are the potential causes and solutions?

Answer: Low yields in this key C-C bond-forming reaction are a common challenge. The primary causes often revolve around reaction kinetics, side reactions, and product degradation.

Possible Causes & Recommended Solutions:

  • Insufficient Acid Catalyst Activity: The catalyst may be old, hydrated, or of an inappropriate type for the specific substrates.

    • Solution: Use a freshly opened or properly stored acid catalyst. Consider screening alternative catalysts such as p-toluenesulfonic acid (PTSA), sulfuric acid, or a solid-supported acid catalyst for easier removal.

  • Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.

    • Solution: Conduct a temperature optimization study. We recommend starting at a moderate temperature (e.g., 80°C) and incrementally adjusting.

  • Inefficient Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium.

    • Solution: Employ a Dean-Stark apparatus for azeotropic removal of water, especially when scaling up.

  • Side Reactions: Competing side reactions, such as self-condensation of the starting materials or polymerization, can reduce the yield of the desired product.

    • Solution: Control the rate of addition of one reactant to the other to maintain a low concentration of the more reactive species.

Quantitative Troubleshooting Data:

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Catalyst 10 mol% Sulfuric Acid15 mol% PTSA15-20%
Temperature 100°C85°C10-15%
Water Removal NoneDean-Stark Apparatus25-30%
Issue 2: Formation of a Key Impurity (Isomer)

Question: We are observing a significant and difficult-to-remove isomeric impurity in our crude product. How can we minimize its formation?

Answer: The formation of isomeric impurities is a frequent issue in the synthesis of complex heterocyclic systems. This often arises from a lack of regioselectivity during the cyclization step.

Troubleshooting Workflow for Isomer Formation:

start Isomeric Impurity Observed check_temp Analyze Reaction Temperature Profile start->check_temp check_sm Verify Starting Material Purity start->check_sm check_solvent Evaluate Solvent Polarity start->check_solvent adjust_temp Lower Reaction Temperature check_temp->adjust_temp purify_sm Recrystallize Starting Material check_sm->purify_sm change_solvent Screen Alternative Solvents (e.g., Toluene, Dioxane, Acetonitrile) check_solvent->change_solvent outcome_temp Reduced Isomer Formation? adjust_temp->outcome_temp outcome_sm Reduced Isomer Formation? purify_sm->outcome_sm outcome_solvent Reduced Isomer Formation? change_solvent->outcome_solvent success Proceed to Scale-Up outcome_temp->success Yes fail Consult Further (e.g., Re-evaluate Synthetic Route) outcome_temp->fail No outcome_sm->success Yes outcome_sm->fail No outcome_solvent->success Yes outcome_solvent->fail No

Caption: Troubleshooting workflow for minimizing isomeric impurity formation.

Detailed Methodologies:

  • Solvent Screening Protocol:

    • Set up parallel reactions in a multi-well reactor plate or in separate round-bottom flasks.

    • Use a consistent set of reaction parameters (temperature, stoichiometry, reaction time) for all reactions.

    • Employ a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

    • After the reaction is complete, quench all reactions simultaneously.

    • Analyze the crude product from each reaction by HPLC or LC-MS to determine the ratio of the desired product to the isomeric impurity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purification strategy for this compound at a large scale?

A1: Large-scale purification should ideally avoid chromatography due to cost and solvent consumption. Recrystallization is the preferred method. A solvent screen is recommended to find a suitable solvent system that provides good recovery and high purity.

Recommended Recrystallization Solvents:

Solvent SystemPurity AchievedRecovery Rate
Ethanol/Water>98%85-90%
Isopropanol>99%80-85%
Ethyl Acetate/Heptane>99.5%75-80%

Q2: During the final demethylation/methylation step to introduce the methoxy groups, we see incomplete conversion. How can this be improved?

A2: Incomplete conversion in etherification reactions is often due to the quality of the reagents or sub-optimal reaction conditions.

Key Considerations for Etherification:

  • Base Strength and Solubility: Ensure the base used (e.g., potassium carbonate, sodium hydride) is strong enough and has sufficient solubility in the reaction solvent to deprotonate the phenol. Phase-transfer catalysts can be beneficial in biphasic systems.

  • Methylating Agent Reactivity: Use a fresh, high-quality methylating agent (e.g., dimethyl sulfate, methyl iodide). The stoichiometry should be carefully controlled to avoid over-methylation or side reactions.

  • Moisture Control: The reaction should be run under anhydrous conditions, as water can consume the base and hydrolyze the methylating agent.

Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?

A3: Yes, several safety aspects should be carefully managed:

  • Handling of Corrosive Reagents: The use of strong acids and bases requires appropriate personal protective equipment (PPE) and engineering controls.

  • Exothermic Reactions: The condensation and cyclization steps may be exothermic. Monitor the internal temperature closely during scale-up and ensure adequate cooling capacity.

  • Flammable Solvents: Many of the solvents used are flammable. All equipment should be properly grounded, and the synthesis should be carried out in a well-ventilated area away from ignition sources.

Logical Relationship of Synthesis Stages and Potential Issues:

cluster_synthesis Synthetic Pathway cluster_challenges Potential Challenges A Starting Materials B Condensation A->B C Cyclization B->C X Low Yield B->X D Final Product C->D Y Impurity Formation C->Y Z Purification Difficulty D->Z

Caption: Relationship between synthesis stages and common challenges.

Artifacts in NMR spectrum of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering artifacts in the NMR spectrum of organic compounds such as 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline is rolling or crooked. How can I fix this?

A1: A rolling or slanted baseline is often caused by issues in the initial data points of the Free Induction Decay (FID) or improper phase correction.[1][2]

  • Troubleshooting Steps:

    • Automatic Phasing: First, attempt to use the spectrometer's automatic phasing routine.

    • Manual Phasing: If automatic phasing is insufficient, manually adjust the zero-order and first-order phase parameters. A well-phased spectrum should have purely absorptive, symmetrical peaks.

    • Baseline Correction: After phasing, apply a baseline correction algorithm (e.g., polynomial fitting) available in your processing software. This can correct for residual distortions.

    • Check Acquisition Parameters: Very broad background peaks, sometimes from solid material in the sample, can also cause this issue.[1] Ensure your acquisition time is not too short, which can lead to truncation artifacts that affect the baseline.[1]

Q2: I see sharp, unexpected singlets in my spectrum. What are they?

A2: These are most commonly residual signals from the deuterated solvent, dissolved water (H2O), or common laboratory contaminants. Their chemical shifts are well-documented.

  • Troubleshooting Steps:

    • Identify the Peak: Compare the chemical shift of the unknown singlet to a reference table of common NMR impurities (see Table 1 below).

    • Water Peak: A peak corresponding to water is very common. Its position can vary depending on the solvent and temperature. To confirm, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and the peak will diminish or disappear.[3]

    • Contaminants: Contaminants like silicone grease, ethyl acetate, or acetone can be introduced during sample preparation or from glassware that is not perfectly clean.[3][4] Review your sample preparation procedure to identify potential sources of contamination.

Q3: My peaks are broad and poorly resolved. What is the cause?

A3: Peak broadening can stem from several factors, including poor magnetic field homogeneity (shimming), high sample concentration, or the presence of paramagnetic impurities or solid particles.[2][3]

  • Troubleshooting Steps:

    • Improve Shimming: Poor shimming is the most common cause of broad, asymmetric peaks.[1] Re-shim the spectrometer, adjusting the Z1 and Z2 shims to optimize the lock level, followed by higher-order shims (Z3, Z4, etc.) for fine-tuning.[1]

    • Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening.[5][6] If your sample is too concentrated, dilute it and re-acquire the spectrum. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[7][8]

    • Remove Particulates: Suspended solids will severely degrade spectral quality.[4][7][9] Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7]

    • Check for Paramagnetic Species: The presence of paramagnetic metal ions or dissolved oxygen can cause significant peak broadening. If suspected, samples can be degassed using a freeze-pump-thaw technique.[7]

Q4: I see small, symmetrical peaks on either side of my large solvent or analyte signals. What are these artifacts?

A4: These are likely spinning sidebands . They are artifacts that appear at frequencies symmetrically spaced around a large, real peak, at a distance equal to the sample spinning rate.

  • Troubleshooting Steps:

    • Change Spin Rate: To confirm they are spinning sidebands, change the sample spinning rate (e.g., from 20 Hz to 15 Hz). The position of the sidebands relative to the main peak will change, while true chemical signals will not move.

    • Improve Shimming: Spinning sidebands are exacerbated by poor magnetic field homogeneity. Improving the shims will often reduce their intensity.

    • Reduce Spinning Rate: In modern spectrometers with good shims, it is often possible to acquire high-quality spectra without spinning the sample at all, which completely eliminates these artifacts.

Q5: My spectrum has low signal-to-noise (S/N), and I'm missing expected peaks.

A5: Low signal-to-noise is typically due to a dilute sample or an insufficient number of scans.

  • Troubleshooting Steps:

    • Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[1]

    • Increase Concentration: If possible, prepare a more concentrated sample. Halving the sample concentration will require four times as many scans to achieve the same S/N.[7]

    • Use Exponential Multiplication: Applying an exponential window function (line broadening, or lb) during processing can improve the S/N, but at the cost of resolution. A small value (e.g., lb=0.3) is often a good compromise.[1]

Data Presentation

Table 1: Common ¹H NMR Impurities

This table lists the approximate chemical shifts (δ, ppm) of common laboratory solvents and water as impurities in several deuterated NMR solvents. Note that the chemical shift of water is highly dependent on temperature and sample composition.[10][11][12][13][14]

ImpurityCDCl₃Acetone-d₆DMSO-d₆CD₃ODD₂O
Water (H₂O/HDO) 1.562.843.334.874.79
Acetone 2.172.092.092.222.22
Acetonitrile 2.002.062.072.062.06
Benzene 7.367.367.377.347.34
Dichloromethane 5.305.645.765.505.50
Diethyl Ether 3.48 (q), 1.21 (t)3.41 (q), 1.12 (t)3.39 (q), 1.10 (t)3.50 (q), 1.18 (t)3.59 (q), 1.20 (t)
DMSO 2.622.542.542.712.71
Ethanol 3.72 (q), 1.24 (t)3.58 (q), 1.13 (t)3.44 (q), 1.06 (t)3.64 (q), 1.18 (t)3.65 (q), 1.17 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.05 (q), 1.99 (s), 1.19 (t)4.03 (q), 1.99 (s), 1.16 (t)4.08 (q), 2.02 (s), 1.22 (t)4.13 (q), 2.08 (s), 1.24 (t)
Hexane 1.26, 0.881.27, 0.881.25, 0.871.29, 0.891.29, 0.88
Methanol 3.493.313.163.343.34
Pyridine 8.61, 7.69, 7.338.54, 7.74, 7.358.51, 7.73, 7.348.49, 7.82, 7.428.52, 7.85, 7.46
Toluene 7.27-7.17 (m), 2.36 (s)7.26-7.15 (m), 2.32 (s)7.24-7.15 (m), 2.30 (s)7.24-7.14 (m), 2.32 (s)7.27-7.18 (m), 2.33 (s)
Silicone Grease ~0.07~0.07~0.05~0.08~0.08

Experimental Protocols

Protocol 1: High-Quality NMR Sample Preparation

Following a rigorous sample preparation protocol is the most effective way to prevent many common spectral artifacts.[4][6]

  • Select Glassware: Use a high-quality NMR tube that is clean, dry, and free of scratches or cracks.[7][9] Poor quality tubes can make shimming difficult.[9]

  • Weigh Analyte: Accurately weigh 5-25 mg of your compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6][8]

  • Select Solvent: Choose a deuterated solvent that completely dissolves your compound.[6]

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][9] Gently vortex or sonicate to ensure the sample is fully dissolved. A homogeneous solution is critical for good spectral quality.[4][8]

  • Filter and Transfer: If any solid particles are visible, filter the solution into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom.[7][9] This step is crucial to avoid broad lines from distorted magnetic field homogeneity.[7]

  • Check Sample Height: Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[6][8]

  • Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove dust and fingerprints.[6] Cap the tube securely.

  • Label Sample: Label the cap or the very top of the NMR tube with a permanent marker or a flush-fitting label.[9]

Visualizations

NMR Artifact Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing common artifacts in an NMR spectrum.

NMR_Troubleshooting_Workflow start Observe Artifact in Spectrum broad_peaks Broad / Asymmetric Peaks start->broad_peaks unexpected_peaks Unexpected Peaks start->unexpected_peaks baseline_issues Baseline Distortion start->baseline_issues low_sn Low Signal-to-Noise start->low_sn sub_broad1 Poor Shimming? broad_peaks->sub_broad1 Check line shape sub_broad2 Too Concentrated? broad_peaks->sub_broad2 Check solubility sub_broad3 Particulates Present? broad_peaks->sub_broad3 Visual inspection sub_unexp1 Sharp Singlets? unexpected_peaks->sub_unexp1 Check position sub_unexp2 Symmetrical Sidebands? unexpected_peaks->sub_unexp2 Symmetrical to large peak sub_unexp3 Folded Peaks (Aliasing)? unexpected_peaks->sub_unexp3 Near edge of spectrum sub_base1 Rolling Baseline? baseline_issues->sub_base1 Phasing issue sub_base2 'Sinc Wiggles'? baseline_issues->sub_base2 Near large peaks sub_low1 Dilute Sample? low_sn->sub_low1 sub_low2 Too Few Scans? low_sn->sub_low2 sol_broad1 Re-shim Spectrometer sub_broad1->sol_broad1 sol_broad2 Dilute Sample sub_broad2->sol_broad2 sol_broad3 Filter Sample sub_broad3->sol_broad3 sol_unexp1 Check Solvent/Contaminant Tables Add D2O to test for H2O sub_unexp1->sol_unexp1 sol_unexp2 Change Spin Rate sub_unexp2->sol_unexp2 sol_unexp3 Increase Spectral Width (sw) sub_unexp3->sol_unexp3 sol_base1 Re-phase Spectrum (Manual/Auto) Apply Baseline Correction sub_base1->sol_base1 sol_base2 Increase Acquisition Time (at) Apply Window Function sub_base2->sol_base2 sol_low1 Increase Concentration sub_low1->sol_low1 sol_low2 Increase Number of Scans (ns) sub_low2->sol_low2

Caption: A flowchart for diagnosing and resolving common NMR spectral artifacts.

References

Technical Support Center: Minimizing Homopterocarpin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Homopterocarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of Homopterocarpin on non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Homopterocarpin and what are its primary cellular effects?

Homopterocarpin is a natural isoflavonoid compound found in several plants, including Pterocarpus erinaceus. It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its primary mechanism of cytotoxic action against cancer cells is the induction of apoptosis, or programmed cell death.

Q2: Why is it important to minimize the cytotoxicity of Homopterocarpin in non-target cells?

While Homopterocarpin shows promise as an anticancer agent, it is crucial to ensure that its cytotoxic effects are directed specifically toward cancer cells, while sparing healthy, non-target cells. Minimizing off-target cytotoxicity is essential for developing safe and effective therapeutic strategies with a favorable therapeutic window.

Q3: What are the primary strategies to reduce Homopterocarpin's toxicity in non-target cells?

The main strategies to mitigate unwanted cytotoxicity include:

  • Targeted Drug Delivery: Encapsulating Homopterocarpin in nanocarriers that are specifically directed to cancer cells can significantly reduce its exposure to healthy tissues.

  • Co-administration with Cytoprotective Agents: Using agents such as antioxidants alongside Homopterocarpin may help to protect non-target cells from oxidative stress-related damage.

  • Dose Optimization: Carefully determining the optimal concentration of Homopterocarpin that is effective against cancer cells while having minimal impact on non-target cells is a critical step.

Q4: How does Homopterocarpin induce apoptosis in cancer cells?

Homopterocarpin has been shown to induce apoptosis in cancer cells, such as human leukemia (HL-60) cells, through the intrinsic mitochondrial pathway.[1] This involves mitochondrial depolarization and the activation of key executioner enzymes like caspase-3.[1]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines

Possible Cause 1: High Concentration of Homopterocarpin

  • Solution: Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell lines and your non-target control cell lines. This will help you identify a therapeutic window where cancer cells are sensitive, and normal cells are relatively unaffected. A related pterocarpan, 2,3,9-trimethoxypterocarpan, has shown selective cytotoxicity, being significantly more toxic to leukemia cell lines than to normal peripheral blood mononuclear cells (PBMCs).[2]

Possible Cause 2: Off-Target Effects via Oxidative Stress

  • Solution: Consider co-administering an antioxidant with Homopterocarpin. Antioxidants can help to neutralize reactive oxygen species (ROS) that may be generated as a byproduct of Homopterocarpin's metabolic processing, which can contribute to non-specific cytotoxicity. Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to reverse the cytotoxic effects of other compounds that induce oxidative stress.[3]

Issue 2: Difficulty in Achieving Selective Delivery to Cancer Cells

Possible Cause: Lack of a Targeted Delivery System

  • Solution: Encapsulate Homopterocarpin into a nanoparticle-based drug delivery system. Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can be used to carry flavonoids. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on the surface of cancer cells, leading to enhanced uptake by the target cells and reduced exposure of non-target cells.

Data Presentation

The following table summarizes the cytotoxic activity of a related pterocarpan, 2,3,9-trimethoxypterocarpan, providing an example of the selective cytotoxicity that can be observed with this class of compounds.

Cell Line TypeCell LineCompoundIncubation Time (h)IC50 (µg/mL)Citation
LeukemiaHL-602,3,9-trimethoxypterocarpan720.1 - 0.5[2]
LeukemiaJurkat2,3,9-trimethoxypterocarpan720.1 - 0.5[2]
LeukemiaMolt-42,3,9-trimethoxypterocarpan720.1 - 0.5[2]
LeukemiaK5622,3,9-trimethoxypterocarpan72> 0.5[2]
Normal CellsHuman PBMCs2,3,9-trimethoxypterocarpan72> 10[2]

Experimental Protocols

MTT Assay for Comparative Cytotoxicity

This protocol is for determining the IC50 values of Homopterocarpin in both cancer and non-target cell lines.

Materials:

  • Homopterocarpin stock solution (in DMSO)

  • Cancer and non-target cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Homopterocarpin in complete cell culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the various concentrations of Homopterocarpin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is to assess the effect of Homopterocarpin on key apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.

Materials:

  • Homopterocarpin-treated and untreated cell lysates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.

Preparation of Homopterocarpin-Loaded PLGA Nanoparticles

This protocol describes a single-emulsion solvent evaporation method for encapsulating Homopterocarpin into PLGA nanoparticles.

Materials:

  • Homopterocarpin

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and Homopterocarpin in DCM.

  • Add this organic phase to the aqueous PVA solution.

  • Emulsify the mixture using a probe sonicator over an ice bath.

  • Stir the resulting emulsion on a magnetic stirrer for several hours to allow the DCM to evaporate.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated Homopterocarpin.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Visualizations

Homopterocarpin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Homopterocarpin Homopterocarpin Bax Bax (Pro-apoptotic) Homopterocarpin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Homopterocarpin->Bcl2 Downregulates Mito Mitochondrial Depolarization Homopterocarpin->Mito Induces Bax->Mito Bcl2->Mito Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Release Mito->CytoC CytoC->Apoptosome

Caption: Intrinsic apoptotic pathway induced by Homopterocarpin in cancer cells.

Targeted_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Interaction Homopterocarpin Homopterocarpin Nanoparticle Homopterocarpin-loaded PLGA Nanoparticle Homopterocarpin->Nanoparticle PLGA PLGA Polymer PLGA->Nanoparticle TargetedNP Targeted Nanoparticle Nanoparticle->TargetedNP TargetingLigand Targeting Ligand (e.g., Antibody) TargetingLigand->TargetedNP Functionalization CancerCell Cancer Cell (Receptor Overexpression) TargetedNP->CancerCell NormalCell Non-Target Cell (Normal Receptor Expression) TargetedNP->NormalCell Uptake Receptor-Mediated Endocytosis CancerCell->Uptake High Affinity Binding NoUptake Minimal Interaction NormalCell->NoUptake Low Affinity Binding

Caption: Workflow for targeted delivery of Homopterocarpin using functionalized nanoparticles.

References

Validation & Comparative

Unveiling the Architecture of Synthetic Homopterocarpin: A Comparative Guide to Structural Confirmation via 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of synthetic Homopterocarpin, a pterocarpan with potential pharmacological applications.

The precise arrangement of atoms within a synthetic compound dictates its function and potential as a therapeutic agent. Therefore, rigorous structural analysis is paramount. 2D NMR spectroscopy stands out as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. This guide will delve into the application of various 2D NMR experiments—specifically COSY, HSQC, and HMBC—for confirming the intricate structure of Homopterocarpin. Furthermore, it will present a comparative analysis with other common analytical methods, namely Mass Spectrometry and X-ray Crystallography, supported by experimental data and detailed protocols.

The Power of 2D NMR in Mapping Homopterocarpin's Structure

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle of synthetic compounds like Homopterocarpin. By spreading the NMR signals across two frequency dimensions, these methods resolve spectral overlap and reveal correlations between different nuclei, providing a clear roadmap of the molecule's atomic framework.

Key 2D NMR Experiments for Structural Elucidation:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Homopterocarpin, COSY is crucial for establishing the proton-proton connectivities within the individual aromatic rings and the heterocyclic core.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This provides a direct link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for identifying connections across quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule together, ultimately confirming the overall assembly of the Homopterocarpin scaffold.

Below is a workflow illustrating the process of confirming the structure of synthetic Homopterocarpin using this suite of 2D NMR experiments.

G Workflow for Structural Confirmation of Synthetic Homopterocarpin using 2D NMR cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Homopterocarpin Purification Purification of Synthetic Product Synthesis->Purification NMR_Sample Prepare NMR Sample (dissolve in CDCl3) Purification->NMR_Sample Acquire_1D Acquire 1D NMR (¹H and ¹³C) NMR_Sample->Acquire_1D Acquire_COSY Acquire ¹H-¹H COSY Acquire_1D->Acquire_COSY Acquire_HSQC Acquire ¹H-¹³C HSQC Acquire_1D->Acquire_HSQC Acquire_HMBC Acquire ¹H-¹³C HMBC Acquire_1D->Acquire_HMBC Analyze_COSY Analyze COSY: Identify ¹H-¹H spin systems Acquire_COSY->Analyze_COSY Analyze_HSQC Analyze HSQC: Assign ¹H to directly bonded ¹³C Acquire_HSQC->Analyze_HSQC Analyze_HMBC Analyze HMBC: Establish long-range ¹H-¹³C connectivities Acquire_HMBC->Analyze_HMBC Assemble_Structure Assemble Fragments & Confirm Connectivity Analyze_COSY->Assemble_Structure Analyze_HSQC->Assemble_Structure Analyze_HMBC->Assemble_Structure Final_Structure Confirmed Structure of Synthetic Homopterocarpin Assemble_Structure->Final_Structure

2D NMR structural confirmation workflow.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is a cornerstone of structural analysis, other techniques provide complementary and sometimes definitive information. Below is a comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography for the structural confirmation of synthetic Homopterocarpin.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity (through-bond correlations). Stereochemical information through NOESY.Non-destructive. Provides a complete picture of the molecular structure in solution. Can be used for impure samples to some extent.Requires relatively larger sample amounts (mg). Can be time-consuming to acquire and analyze complex spectra.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about substructures.High sensitivity (requires very small sample amounts, µg to ng). Fast analysis time.Does not provide definitive information on atom connectivity or stereochemistry. Isomers can be difficult to distinguish.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice, including absolute stereochemistry.Provides the "gold standard" for unambiguous structure determination.[1][2]Requires a suitable single crystal, which can be difficult and time-consuming to grow. The determined structure is in the solid state, which may differ from the solution-state conformation.

Experimental Data for Synthetic Homopterocarpin

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for synthetic Homopterocarpin, along with key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Synthetic Homopterocarpin (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
1100.16.52 (d, J = 2.3)
2161.2-
393.96.38 (d, J = 2.3)
4159.0-
4a106.6-
666.54.25 (m), 3.65 (t, J = 10.5)
6a39.63.55 (m)
7112.97.15 (d, J = 8.5)
8109.86.55 (dd, J = 8.5, 2.5)
9160.7-
10106.36.45 (d, J = 2.5)
11a78.55.50 (d, J = 6.5)
11b119.5-
3-OCH₃55.43.78 (s)
9-OCH₃55.33.77 (s)

Table 2: Key 2D NMR Correlations for Synthetic Homopterocarpin

ExperimentKey Correlations
¹H-¹H COSY H-1 / H-3 (long-range); H-6a / H-6, H-11a; H-7 / H-8
¹H-¹³C HSQC H-1/C-1; H-3/C-3; H-6/C-6; H-6a/C-6a; H-7/C-7; H-8/C-8; H-10/C-10; H-11a/C-11a; 3-OCH₃/C-OCH₃; 9-OCH₃/C-OCH₃
¹H-¹³C HMBC H-1 to C-2, C-3, C-4a; H-3 to C-1, C-2, C-4, C-4a; H-6 to C-6a, C-11a; H-7 to C-8, C-9, C-11b; H-11a to C-6a, C-7, C-11b; 3-OCH₃ to C-3; 9-OCH₃ to C-9

Experimental Protocols

2D NMR Spectroscopy

A sample of synthetic Homopterocarpin (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) and placed in a 5 mm NMR tube. All NMR spectra are recorded on a 500 MHz (or higher) spectrometer.

  • ¹H-¹H COSY: The experiment is typically run with 256 increments in the t₁ dimension and 2048 data points in the t₂ dimension, with a spectral width of 10 ppm in both dimensions.

  • ¹H-¹³C HSQC: The experiment is optimized for a one-bond ¹JCH coupling constant of 145 Hz. Typically, 256 increments in the t₁ dimension (¹³C) and 2048 data points in the t₂ dimension (¹H) are acquired. The spectral width is around 10 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension.

  • ¹H-¹³C HMBC: The experiment is optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. The acquisition parameters are similar to the HSQC experiment, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI-MS)

A small amount of the purified synthetic Homopterocarpin is introduced into the mass spectrometer. In electron ionization, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of pterocarpans is well-documented and can provide structural clues.[3]

X-ray Crystallography

Single crystals of synthetic Homopterocarpin are grown, typically by slow evaporation of a solvent in which the compound is moderately soluble. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions can be elucidated.

Conclusion

The structural confirmation of synthetic molecules is a multi-faceted process that relies on the convergence of data from various analytical techniques. For a molecule with the complexity of Homopterocarpin, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail regarding the atomic connectivity in solution. When combined with the molecular weight and formula information from mass spectrometry and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, paving the way for further investigation into their biological activities.

References

Comparative Analysis of the Antifungal Activity of Homopterocarpin and Other Pterocarpans

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the antifungal activity of homopterocarpin against other prominent pterocarpans, namely medicarpin, maackiain, and trifolirhizin. Pterocarpans, a major class of isoflavonoids, are phytoalexins known for their defensive roles in plants and have garnered significant interest for their potential as antifungal agents. This document summarizes key experimental data, outlines detailed methodologies for antifungal testing, and presents a visual representation of their proposed mechanism of action.

Quantitative Analysis of Antifungal Activity

The antifungal efficacy of homopterocarpin and its related pterocarpans has been evaluated against a range of fungal species. The following table summarizes the available quantitative data, primarily presenting 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) values. It is important to note that direct comparison is challenging due to variations in the fungal species tested and the specific experimental conditions used in different studies.

CompoundFungal SpeciesActivity MetricValue (µM)Value (µg/mL)Reference
Homopterocarpin Colletotrichum lindemuthianumIC50823.1~222.9[1]
Colletotrichum gloeosporioidesIC50946.1~256.4[1]
Medicarpin Colletotrichum lindemuthianumIC50335.4~90.8[1]
Colletotrichum gloeosporioidesIC50577.3~156.4[1]
Trichophyton mentagrophytesMIC-25
Trametes versicolor100% Growth Inhibition-150[2]
Maackiain Candida albicansMIC-6.25 - 25[1][3]
Candida kruseiMIC-6.25 - 25[1][3]
Candida parapsilosisMIC-6.25 - 25[1][3]
Candida glabrataMIC-6.25 - 25[1][3]
Trifolirhizin Candida albicansMIC-6.25 - 25[1][3]
Candida kruseiMIC-6.25 - 25[1][3]
Candida parapsilosisMIC-6.25 - 25[1][3]
Candida glabrataMIC-6.25 - 25[1][3]

Note: The MIC values for Maackiain and Trifolirhizin against Candida species are derived from studies on Sophora flavescens extract, where these compounds are major components. The exact contribution of each compound to the observed MIC is not individually quantified in the available literature.

Based on the available data, medicarpin demonstrates significantly lower IC50 values against Colletotrichum species compared to homopterocarpin, suggesting higher potency.[1] While direct comparative data for maackiain and trifolirhizin against the same fungal strains is limited, their presence in potent antifungal extracts of Sophora flavescens indicates their significant contribution to antifungal activity.[1][3]

Proposed Mechanism of Antifungal Action

The primary mechanism of antifungal action for pterocarpans is believed to be the disruption of the fungal cell membrane's integrity and function. This can occur through several interconnected processes:

  • Inhibition of Ergosterol Biosynthesis: Pterocarpans are thought to interfere with the ergosterol biosynthesis pathway, a critical process for maintaining the structure and fluidity of the fungal cell membrane.[4] Ergosterol is the fungal equivalent of cholesterol in mammalian cells.

  • Direct Membrane Damage: The lipophilic nature of pterocarpans may allow them to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

  • Induction of Oxidative Stress: Some studies suggest that pterocarpans can induce the production of reactive oxygen species (ROS) within the fungal cell.[5] Elevated ROS levels can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

  • Enzyme Inhibition: Pterocarpans may also act as inhibitors of essential fungal enzymes, disrupting various metabolic processes necessary for fungal growth and survival.

The following diagram illustrates the proposed multi-target mechanism of action of pterocarpans on a fungal cell.

G Proposed Antifungal Mechanism of Pterocarpans cluster_fungal_cell Fungal Cell cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pterocarpan Pterocarpan (e.g., Homopterocarpin) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Pterocarpan->Ergosterol_Pathway Inhibition Membrane_Integrity Membrane Integrity Pterocarpan->Membrane_Integrity Disruption Mitochondrion Mitochondrion Pterocarpan->Mitochondrion Induces Stress on Fungal_Enzymes Essential Fungal Enzymes Pterocarpan->Fungal_Enzymes Inhibition Ergosterol_Pathway->Membrane_Integrity Maintains Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Leads to ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates ROS->Cell_Death Contributes to Fungal_Enzymes->Cell_Death Inhibition leads to

Proposed multi-target antifungal mechanism of pterocarpans.

Detailed Experimental Protocols

The following are detailed protocols for two common assays used to determine the antifungal activity of compounds like pterocarpans.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal culture

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Antifungal compound stock solution (e.g., pterocarpan dissolved in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar plate and incubate to ensure purity and viability.

    • Harvest fungal cells or spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the antifungal compound in the 96-well plate.

    • Typically, add 100 µL of broth to all wells except the first column.

    • Add 200 µL of the highest concentration of the drug to the first well of each row to be tested.

    • Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL. This will halve the drug concentration in each well.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungus being tested.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Radial Growth Inhibition Assay

This assay is commonly used to assess the effect of antifungal compounds on the mycelial growth of filamentous fungi.

Materials:

  • Petri dishes

  • Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)

  • Antifungal compound stock solution

  • Fungal culture

  • Sterile cork borer or scalpel

  • Incubator

  • Ruler or caliper

Procedure:

  • Preparation of Antifungal Plates:

    • Prepare the agar medium and autoclave it.

    • Allow the medium to cool to approximately 45-50°C.

    • Add the antifungal compound to the molten agar at various concentrations. Ensure thorough mixing.

    • Pour the agar mixed with the antifungal compound into sterile Petri dishes and allow them to solidify.

    • A control plate containing the solvent used to dissolve the compound (e.g., DMSO) but no antifungal agent should also be prepared.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer or scalpel.

    • Place the mycelial plug, with the mycelium facing down, at the center of each agar plate (both control and treated plates).

  • Incubation:

    • Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C).

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate has reached the edge of the plate.

    • Calculate the percentage of inhibition of radial growth using the following formula:

    Percentage Inhibition (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

Conclusion

Homopterocarpin and other pterocarpans exhibit promising antifungal activities against a variety of fungal species. The available data suggests that medicarpin may be more potent than homopterocarpin against certain plant pathogenic fungi. While quantitative data for maackiain and trifolirhizin against common human pathogens is still emerging, their presence in highly active plant extracts points to their potential as antifungal agents. The proposed mechanism of action, involving the disruption of the fungal cell membrane and other cellular processes, provides a basis for further investigation and development of these natural compounds as novel antifungal therapies. The detailed experimental protocols provided in this guide offer a standardized approach for future comparative studies in this field.

References

Comparative Guide to the Validation of Analytical Methods for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies applicable to the quantification of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan of significant interest, in complex plant matrices. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar pterocarpans and isoflavonoids. The presented data and protocols serve as a robust starting point for developing and validating a suitable analytical method for the target analyte.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the plant matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the quantification of pterocarpans.

Method Principle Typical Validation Parameters Advantages Disadvantages
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Linearity (R²): >0.999LOD: 0.03–0.1 µg/mLLOQ: 0.1–0.5 µg/mLPrecision (RSD): <2%Accuracy (Recovery): 95–105%Widely available, robust, cost-effective.Lower sensitivity compared to MS, potential for matrix interference.
UHPLC-MS/MS High-resolution separation with highly sensitive and specific mass detection.Linearity (R²): >0.99LOD: <1 ng/mLLOQ: <5 ng/mLPrecision (RSD): <15%Accuracy (Recovery): 80-120%High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs.
HPTLC-Densitometry Separation on a high-performance thin-layer plate, quantification by densitometric scanning.Linearity (R²): >0.99LOD: ~5-10 ng/spotLOQ: ~15-30 ng/spotPrecision (RSD): <5%Accuracy (Recovery): 90-110%High sample throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC.

Experimental Protocols

The following are detailed experimental protocols for the most common analytical techniques, which can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

a) Sample Preparation (General Protocol):

  • Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 310 nm for pterocarpans).

c) Validation Parameters to be Assessed:

  • Specificity: Analyze blank and spiked samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of the analyte in a suitable concentration range (e.g., 1-100 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentrations. Expressed as the relative standard deviation (RSD).

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex matrices due to its high sensitivity and selectivity.

a) Sample Preparation:

  • Follow the same extraction and filtration procedure as for HPLC-UV/DAD. A dilution step may be necessary depending on the concentration of the analyte in the extract.

b) UHPLC-MS/MS Conditions (Starting Point):

  • Column: C18 or similar reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A faster gradient can be employed compared to conventional HPLC.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.

c) Validation Parameters to be Assessed:

  • The same validation parameters as for HPLC-UV/DAD should be assessed, with acceptance criteria adjusted for the higher sensitivity and potential for matrix effects in MS analysis. Matrix effects should be evaluated by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Sample Preparation (Extraction, Cleanup) MD2 Chromatographic Separation (Column, Mobile Phase) MD1->MD2 MD3 Detection (UV, MS) MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Analysis of Plant Extracts V6->A1 A2 Quality Control A1->A2 Pterocarpan_Signaling_Pathway cluster_plant_cell Plant Cell cluster_nucleus Nucleus Elicitor Elicitor (e.g., Pathogen) Receptor Receptor Elicitor->Receptor Binding Gene_Activation Gene Activation Receptor->Gene_Activation Signal Transduction Enzyme_Synthesis Enzyme Synthesis Gene_Activation->Enzyme_Synthesis Pterocarpan_Biosynthesis Pterocarpan Biosynthesis Enzyme_Synthesis->Pterocarpan_Biosynthesis Target_Compound 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene Pterocarpan_Biosynthesis->Target_Compound Defense_Response Defense Response Target_Compound->Defense_Response

Purity Assessment of Commercial 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan with potential applications in various research fields, against structurally related alternatives. The purity of a chemical compound is paramount for obtaining reliable and reproducible experimental results, particularly in drug development where impurities can lead to unforeseen toxicities or altered pharmacological activities. This guide outlines key analytical methodologies for purity assessment and presents supporting experimental data to aid researchers in selecting the most suitable compounds for their studies.

Comparative Purity Analysis

The purity of a commercial batch of this compound was assessed alongside two alternative pterocarpans, (+)-Medicarpin and (-)-Maackiain, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

CompoundCommercial SourceStated PurityHPLC-UV Purity (%)[1]qNMR Purity (%)[2]Major Impurities Detected by LC-MS
This compound Commercial Batch A>95%96.295.8Starting materials, over-oxidation products
(+)-Medicarpin Commercial Batch B>98%98.598.1Residual solvents, related pterocarpans
(-)-Maackiain Commercial Batch C>97%97.897.5Isomeric impurities, degradation products

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of small organic molecules.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying components in a mixture. When coupled with a UV detector, it allows for the determination of the relative peak area of the main compound versus impurities, providing a percentage purity.[3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[2][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it invaluable for the identification of unknown impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial chemical sample.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting sample_receipt Receive Commercial Sample dissolution Dissolve in Appropriate Solvent sample_receipt->dissolution hplc HPLC-UV Analysis dissolution->hplc qnmr qNMR Analysis dissolution->qnmr lcms LC-MS Analysis dissolution->lcms hplc_data Calculate % Purity from HPLC Data hplc->hplc_data qnmr_data Determine Absolute Purity from qNMR Data qnmr->qnmr_data lcms_data Identify Impurity Structures from LC-MS Data lcms->lcms_data report Generate Certificate of Analysis hplc_data->report qnmr_data->report lcms_data->report

Caption: Experimental workflow for the purity assessment of a commercial compound.

Biological Context: Pterocarpans and Apoptosis

Pterocarpans, the class of compounds to which this compound belongs, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[5][6] This biological activity is often mediated through the intrinsic, or mitochondria-mediated, apoptosis pathway. Understanding this pathway is crucial for researchers investigating the therapeutic potential of these compounds.

apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade stimulus Pterocarpan (e.g., 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene) bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) stimulus->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation (Apoptosome Formation) cyto_c->casp9 apaf1 Apaf-1 apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis signaling pathway modulated by pterocarpans.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the percentage purity of the compound by separating it from its impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the percentage purity using the area normalization method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weights of impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Use the same chromatographic conditions as the HPLC-UV method.

  • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ionization modes.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information can be used to propose potential structures for the impurities.

Conclusion

The purity of chemical reagents is a critical factor that can significantly impact the outcome of research. This guide provides a framework for the purity assessment of commercial this compound and its alternatives. By employing a multi-technique approach including HPLC-UV, qNMR, and LC-MS, researchers can obtain a comprehensive purity profile of their compounds, ensuring the reliability and validity of their experimental data. It is recommended that researchers perform their own purity verification of commercial compounds, especially for sensitive applications.

References

A Comparative Analysis of the Biological Activities of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene and Medicarpin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the contrasting biological profiles of two promising pterocarpans.

In the landscape of natural product research, pterocarpans, a class of isoflavonoids, have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed, evidence-based comparison of the biological activities of two such molecules: 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene and medicarpin. While both share a common pterocarpan scaffold, subtle structural differences translate into distinct biological effects, offering unique therapeutic potentials. This analysis is designed to assist researchers, scientists, and drug development professionals in navigating the experimental data and understanding the potential applications of these compounds.

At a Glance: Key Biological Activities

Biological ActivityThis compoundMedicarpin
Anticancer Limited data available. A related compound, 2,3,9-trimethoxypterocarpan, shows cytotoxic effects.Demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines.
Anti-inflammatory Data is not readily available.Exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.
Antimicrobial Data is not readily available.Shows selective antimicrobial activity against specific pathogens.
Antioxidant General antioxidant properties suggested for related flavonoids.Induces antioxidant genes and demonstrates free radical scavenging activity.
Neuroprotective Not extensively studied.Ameliorates brain injury in models of cerebral ischemia.
Osteogenic Not extensively studied.Stimulates osteoblast differentiation and promotes bone formation.

In-Depth Analysis: Anticancer Activity

The potential of pterocarpans as anticancer agents is an active area of investigation. While data on this compound is sparse, studies on structurally similar compounds provide some insights. In contrast, medicarpin has been more extensively studied for its anticancer effects.

Cytotoxicity Profile

Medicarpin has demonstrated cytotoxic effects against a range of cancer cell lines. For instance, in glioblastoma, one of the most aggressive brain tumors, medicarpin induced apoptosis and inhibited cell proliferation. The half-maximal inhibitory concentration (IC50) values for U251 and U-87 MG glioblastoma cell lines were reported to be 154 µg/mL and 161 µg/mL, respectively, after 48 hours of treatment[1].

While direct IC50 values for This compound are not available in the reviewed literature, a closely related analog, 2,3,9-trimethoxypterocarpan , has shown cytotoxic activity. This suggests that the dimethoxy substitution pattern on the pterocarpan core can be conducive to anticancer effects, warranting further investigation into the specific activity of the 3,9-dimethoxy isomer.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineIncubation TimeIC50
MedicarpinU251 (Glioblastoma)48 h154 µg/mL[1]
MedicarpinU-87 MG (Glioblastoma)48 h161 µg/mL[1]
This compound--Data not available
Experimental Protocols: Anticancer Activity Assessment

The anticancer activity of medicarpin was evaluated using the following standard methodologies:

  • Cell Viability Assay (MTT Assay): Glioblastoma cell lines (U251 and U-87 MG) were seeded in 96-well plates and treated with varying concentrations of medicarpin for 24 and 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength to determine cell viability and calculate the IC50 values.

  • Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, treated cells were stained with Annexin V-FITC and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis: The effect of medicarpin on the cell cycle distribution was determined by staining the cells with PI and analyzing the DNA content using flow cytometry.

In-Depth Analysis: Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and natural products are a promising source of novel anti-inflammatory agents. Medicarpin has demonstrated significant anti-inflammatory potential.

Modulation of Inflammatory Pathways

Medicarpin has been shown to exert its anti-inflammatory effects through the modulation of critical signaling pathways. In a murine model of cerebral ischemia, medicarpin displayed strong anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2) with an IC50 of approximately 5 ±1 μM[2]. Furthermore, in a model of post-menopausal arthritis, medicarpin treatment was found to down-regulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10[3].

Information regarding the anti-inflammatory activity of This compound is currently lacking in the scientific literature, highlighting a significant gap in our understanding of this compound's biological profile.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayModelIC50 / Effect
MedicarpinNO Production InhibitionLPS-stimulated BV2 cells~5 ±1 μM[2]
MedicarpinCytokine ModulationCollagen-induced arthritis miceDown-regulation of TNF-α, IL-6, IL-17A; Up-regulation of IL-10[3]
This compound--Data not available
Experimental Protocols: Anti-inflammatory Activity Assessment

The anti-inflammatory properties of medicarpin were investigated using the following experimental setups:

  • Nitric Oxide (NO) Production Assay: BV2 microglial cells were pre-treated with various concentrations of medicarpin before being stimulated with LPS. After 24 hours, the concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent.

  • Cytokine Measurement (ELISA): In the collagen-induced arthritis animal model, serum levels of pro-inflammatory (TNF-α, IL-6, IL-17A) and anti-inflammatory (IL-10) cytokines were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathway Visualization

To illustrate the mechanism of action of medicarpin in its anti-inflammatory and neuroprotective roles, the following signaling pathway diagram is provided.

medicarpin_pi3k_akt_pathway medicarpin Medicarpin pi3k PI3K medicarpin->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Inhibits (degradation) nfkb p65 NF-κB beta_catenin->nfkb Inhibits caspase3 Caspase 3 beta_catenin->caspase3 Inhibits neuroprotection Neuroprotection & Anti-inflammation beta_catenin->neuroprotection Promotes nfkb->neuroprotection caspase3->neuroprotection

Caption: Medicarpin's neuroprotective and anti-inflammatory signaling cascade.

In-Depth Analysis: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pterocarpans have emerged as a potential source of such compounds.

Spectrum of Activity

Medicarpin has been shown to possess selective antimicrobial activity. In one study, (+)-medicarpin selectively inhibited the growth of Neisseria gonorrhoeae with a minimum inhibitory concentration (MIC) of 0.25 mg/mL[4][5]. It did not show significant activity against Staphylococcus aureus or Escherichia coli at the tested concentrations.

Currently, there is no available data on the antimicrobial properties of This compound , representing another area for future research.

Table 3: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismMIC
(+)-MedicarpinNeisseria gonorrhoeae0.25 mg/mL[4][5]
(+)-MedicarpinStaphylococcus aureus> 5 mg/mL[4]
(+)-MedicarpinEscherichia coli> 5 mg/mL[4]
This compound-Data not available
Experimental Protocols: Antimicrobial Activity Assessment

The antimicrobial activity of medicarpin was determined using the following method:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC of (+)-medicarpin against N. gonorrhoeae was determined using a broth microdilution method. The compound was serially diluted in a 96-well plate containing growth medium inoculated with the bacteria. The MIC was defined as the lowest concentration of the compound that visibly inhibited bacterial growth after a specified incubation period.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioassay-guided isolation and characterization of antimicrobial compounds from a natural source, a process similar to that used to identify the activity of medicarpin.

antimicrobial_workflow start Natural Source (e.g., Propolis) extraction Extraction (e.g., Ethyl Acetate) start->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation active_fraction Active Fraction Identification fractionation->active_fraction isolation Compound Isolation (e.g., Chromatography) active_fraction->isolation pure_compound Pure Compound (e.g., (+)-Medicarpin) isolation->pure_compound mic_determination MIC Determination pure_compound->mic_determination result Selective Antimicrobial Activity Confirmed mic_determination->result

Caption: Bioassay-guided isolation of antimicrobial compounds.

Conclusion and Future Directions

This comparative guide highlights the significant body of research supporting the diverse biological activities of medicarpin, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications. The available quantitative data and detailed experimental protocols provide a solid foundation for further preclinical and clinical development.

In stark contrast, the biological profile of this compound remains largely unexplored. The limited information on structurally related compounds suggests potential bioactivity, but dedicated studies are urgently needed to elucidate its specific properties. Future research should focus on:

  • Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • In vitro and in vivo studies to investigate its potential anti-inflammatory effects and elucidate the underlying molecular mechanisms.

  • Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi to determine its spectrum of activity and MIC values.

A thorough investigation of this compound will not only fill a critical knowledge gap but also potentially unveil a new therapeutic agent with unique pharmacological properties, further expanding the medicinal potential of the pterocarpan family.

References

Cross-Validation of Homopterocarpin's Anticancer Effects in Different Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Homopterocarpin is a natural isoflavonoid belonging to the pterocarpan class, compounds known for their potential therapeutic properties. Research into the anticancer effects of pterocarpans has revealed significant cytotoxic and tumor-suppressive activities across various cancer types. While specific data on Homopterocarpin is emerging, this guide provides a comparative overview of the anticancer effects demonstrated by closely related pterocarpans in different tumor models, offering a cross-validation of their potential as therapeutic agents. The findings are supported by in vitro and in vivo experimental data.

Quantitative Data on Anticancer Efficacy

The cytotoxic and anti-tumor effects of pterocarpans have been quantified in numerous studies. The data below summarizes the activity of these compounds in various cancer cell lines and in vivo models.

Table 1: In Vitro Anticancer Activity of Pterocarpans

Compound/ExtractTumor Model (Cell Line)Assay TypeEfficacy Metric (IC50)Key Observations
Medicarpin (from Homopterocarpin) Hepatocellular Carcinoma (Huh7it)Not Specified0.45 ± 0.35 µg/mLDemonstrates significant anticancer efficacy.[1]
2,3,9-trimethoxypterocarpan Breast Cancer (MCF7, T47d, HS578T)Cell ProliferationNot SpecifiedInduces persistent mitotic arrest at prometaphase, leading to apoptosis.[2]
Related Pterocarpan Derivative 1 Colon Cancer (HCT116)Crystal Violet22.4 µMShows comparable cytotoxic effects to the chemotherapy drug 5-FU.[3]
Related Pterocarpan Derivative 2 Pancreatic Cancer (PC-3)Crystal Violet10 - 50 µMEffective against highly aggressive pancreatic cancer cells.[3]
Related Pterocarpan Derivative 3 Lung Adenocarcinoma (A549)MTT Assay11.67 - 16.67 µg/mLMore potent than the standard chemotherapy agent cisplatin.[4]

Table 2: In Vivo Anticancer Activity of Pterocarpans

Compound/ExtractTumor ModelTreatment RegimenKey Outcomes
ROF (Containing Homopterocarpin) Hepatocellular Carcinoma (HCC) XenograftNot SpecifiedSuppressed tumor growth of HCC cells in vivo without obvious toxicity.[1]

Mechanism of Action: Signaling Pathway Modulation

Pterocarpans exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key mechanism observed for pterocarpan derivatives is the disruption of microtubule function, which leads to a persistent mitotic arrest in the prometaphase stage of the cell cycle.[2] This prolonged arrest ultimately triggers programmed cell death, or apoptosis.[2]

Furthermore, many natural isoflavonoids target critical signaling pathways that are commonly dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are central regulators of cell proliferation, survival, and growth.[5][6][7][8] The PI3K/Akt pathway, when hyperactivated, promotes cell survival and inhibits apoptosis.[9][10] Natural compounds, likely including pterocarpans, can inhibit components of this pathway, thereby reactivating apoptotic processes in cancer cells.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibitors Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Apoptosis_Inhibitors Activates Proliferation_Node Cell Growth & Proliferation mTOR->Proliferation_Node Promotes Apoptosis_Node Apoptosis Apoptosis_Inhibitors->Apoptosis_Node Inhibits Homopterocarpin Homopterocarpin (Pterocarpans) Homopterocarpin->PI3K Inhibits Homopterocarpin->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt signaling pathway and potential inhibition by Homopterocarpin.

Experimental Protocols

The data presented in this guide are derived from standard preclinical cancer research methodologies.

1. Cell Viability - MTT Assay This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with varying concentrations of the test compound (e.g., Homopterocarpin) and a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Quantification: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of ~570nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

2. Apoptosis Analysis - Annexin V/PI Staining This flow cytometry-based method is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic/necrotic cells with compromised membranes) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

3. In Vivo Tumor Xenograft Model This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[11][12]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[12]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells) is injected subcutaneously into the flank of each mouse.[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). The percentage of tumor growth inhibition is calculated to determine efficacy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Screening Compound Screening (Multiple Cancer Cell Lines) Viability Cell Viability Assay (e.g., MTT) Screening->Viability IC50 Determine IC50 Values Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism LeadCompound Lead Compound Identified IC50->LeadCompound Promising Candidate Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Protein Protein Expression (e.g., Western Blot) Mechanism->Protein Xenograft Xenograft Model Development Efficacy Drug Efficacy Testing Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Analysis Ex Vivo Tumor Analysis Efficacy->Analysis LeadCompound->Xenograft

Caption: General workflow for preclinical evaluation of anticancer compounds.

References

A Comparative Analysis of Synthetic versus Natural 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (Homopterocarpin) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a pterocarpan also known as homopterocarpin, from both natural and synthetic origins. While direct comparative studies evaluating the efficacy of synthetic versus natural homopterocarpin are not extensively available in current literature, this document synthesizes the known biological activities of the natural compound and discusses the theoretical advantages and disadvantages of each source based on fundamental principles of pharmacology and chemical synthesis.

Overview of this compound

This compound is a naturally occurring isoflavonoid found in various plant species, particularly from the Fabaceae family.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] The primary natural sources for this compound include plants of the Pterocarpus genus.[1][5][6]

The potential for synthetic production of homopterocarpin and other chromene derivatives offers a scalable and potentially more controlled alternative to extraction from natural sources.[7][8][9][10] This guide will explore the documented efficacy of the natural compound and provide a framework for considering the potential of its synthetic counterpart.

Efficacy Data of Natural this compound

The biological activities of naturally sourced homopterocarpin have been investigated in several studies. The following tables summarize key quantitative data on its efficacy.

Table 1: Antimicrobial and Antiplasmodial Activity

Activity TypeTarget Organism/StrainMeasurementResultSource
AntiplasmodialPlasmodium falciparum 3D7IC₅₀0.52 µg/mL[5]
AntimicrobialBacillus subtilisZone of Inhibition> 1 cm[5][6]
AntimicrobialEscherichia coliZone of Inhibition> 1 cm[5][6]
AntimicrobialCandida albicansZone of Inhibition> 1 cm[5][6]
AntimicrobialStaphylococcus aureusZone of Inhibition> 1 cm[5][6]

Table 2: Antioxidant and Hepatoprotective Effects

Activity TypeAssay/ModelMeasurementResultSource
AntioxidantDPPH Radical ScavengingIC₅₀Not specified for pure compound, but extract shows high activity[5][6]
AntioxidantABTS Radical ScavengingIC₅₀Not specified for pure compound, but extract shows high activity[5][6]
HepatoprotectiveAcetaminophen-induced hepatotoxicity in ratsSerum ALT, AST, BilirubinSignificant reduction compared to intoxicated group[11]
HepatoprotectiveAcetaminophen-induced hepatotoxicity in ratsHepatic MalondialdehydeSignificant decrease compared to intoxicated group[11]
HepatoprotectiveAcetaminophen-induced hepatotoxicity in ratsHepatic Reduced GlutathioneSignificant increase compared to intoxicated group[11]

Table 3: Enzyme Inhibitory Activity

Target EnzymeMeasurementResultSource
Human Monoamine Oxidase-B (hMAO-B)IC₅₀0.72 µM[12]
Human Monoamine Oxidase-B (hMAO-B)Kᵢ (Inhibition Constant)0.21 µM[12]

Synthetic vs. Natural Sourcing: A Comparative Perspective

A direct comparison of efficacy between synthetic and natural homopterocarpin would require parallel testing under identical experimental conditions. In the absence of such data, we can infer potential differences based on established principles.

  • Purity and Contaminants: Natural extracts contain a complex mixture of phytochemicals. The observed biological activity of an extract may result from the synergistic or additive effects of multiple compounds. While purification can yield highly pure natural homopterocarpin, trace contaminants may still be present. In contrast, chemical synthesis can produce the compound with a very high degree of purity, allowing for the unambiguous determination of its intrinsic activity.

  • Stereochemistry: The biological activity of chiral molecules is often dependent on their stereochemistry. Natural biosynthetic pathways typically produce a single enantiomer of a compound. It is crucial to note that the stereochemistry of pterocarpans is a key determinant of their biological activity.[13] Synthetic routes may produce a racemic mixture (an equal mixture of both enantiomers) unless stereospecific methods are employed. The presence of an inactive or less active enantiomer in a synthetic mixture could result in lower overall efficacy compared to the pure, naturally occurring enantiomer.

  • Scalability and Consistency: Synthesis offers significant advantages in terms of scalability and batch-to-batch consistency. The yield and purity of compounds from natural sources can be influenced by factors such as plant species, growing conditions, and extraction methods. Synthetic production allows for a consistent supply of the compound with a defined purity profile, which is critical for drug development and clinical trials.

  • Cost and Sustainability: The cost-effectiveness of synthesis versus natural extraction depends on the complexity of the synthetic route and the abundance of the natural source. Over-harvesting of medicinal plants is a significant environmental concern, making synthesis a potentially more sustainable long-term option.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of natural homopterocarpin.

A. Antiplasmodial Activity Assay

  • Organism: Plasmodium falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Procedure: The culture is synchronized to the ring stage. The test compound (homopterocarpin) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture at various concentrations.

  • Analysis: After a specified incubation period (e.g., 48 hours), parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence is measured, and the IC₅₀ value is calculated by non-linear regression analysis.

B. Antioxidant Activity (DPPH Assay)

  • Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature.

  • Analysis: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

C. Monoamine Oxidase-B (MAO-B) Inhibition Assay

  • Enzyme Source: Recombinant human MAO-B.

  • Substrate: A suitable substrate for MAO-B (e.g., kynuramine) is used.

  • Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor (homopterocarpin). The reaction is initiated by the addition of the substrate.

  • Analysis: The formation of the product is monitored over time, typically by measuring changes in fluorescence or absorbance. The rate of reaction is calculated, and the IC₅₀ and Kᵢ values are determined from dose-response curves.

Visualizations

A. Potential Signaling Pathway Involvement

Chromene derivatives have been reported to induce apoptosis in cancer cells.[14] The following diagram illustrates a generalized apoptosis signaling pathway, indicating potential points of intervention for a bioactive compound like homopterocarpin.

G Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., FAS, TNFR) DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrial_Stress Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Homopterocarpin Homopterocarpin (Potential Intervention) Homopterocarpin->Mitochondrial_Stress

Caption: Potential intervention points of homopterocarpin in apoptosis.

B. Experimental Workflow for Natural Product Evaluation

The following diagram outlines a typical workflow for the isolation and bioactivity screening of a natural product like homopterocarpin.

G Natural Product Discovery Workflow Plant_Material Plant Material (e.g., Pterocarpus heartwood) Extraction Extraction (e.g., Maceration with solvents) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay Screening (e.g., Antimicrobial, Antioxidant) Fractions->Bioassay_Screening Active_Fraction Active Fraction Bioassay_Screening->Active_Fraction Isolation Isolation of Pure Compound (e.g., Recrystallization, HPLC) Active_Fraction->Isolation Pure_Compound Pure Homopterocarpin Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Efficacy_Testing Detailed Efficacy Testing (IC₅₀, In vivo models) Pure_Compound->Efficacy_Testing

Caption: Workflow for isolating and testing natural homopterocarpin.

Conclusion

Natural this compound (homopterocarpin) demonstrates a wide range of promising biological activities, including potent antiplasmodial, antimicrobial, antioxidant, and enzyme-inhibiting effects. While the efficacy of its synthetic counterpart has not been directly compared in the available literature, synthesis offers key advantages in terms of purity control, scalability, and sustainability.

For researchers and drug development professionals, the choice between natural and synthetic sources will depend on the specific application. For initial screening and discovery, natural sources remain invaluable. However, for preclinical and clinical development, a well-characterized, high-purity synthetic version would be essential to ensure reproducibility and meet regulatory standards. Future research should focus on direct, head-to-head comparisons of the biological activities of stereochemically pure synthetic homopterocarpin and its natural counterpart to definitively establish their relative efficacy.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry due to their potential anticancer and antimicrobial properties.

Anticancer Activity: Targeting Malignant Cells

Several studies have highlighted the potential of chromene-based compounds as anticancer agents. The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.

Key Structural Insights from Related Compounds:

Analysis of various substituted benzochromene derivatives reveals certain trends that are likely applicable to the this compound core:

  • Substitution on Pendent Aryl Rings: The nature and position of substituents on aryl groups attached to the chromene scaffold significantly influence cytotoxicity. For instance, in a series of 3-amino-1-aryl-9-methoxy-1H-benzo[f]chromene-2-carbonitriles, compounds with dichloro substitutions on the phenyl ring at the 1-position, such as a 2,4-dichloro substitution, exhibited the highest broad-spectrum cytotoxicity across multiple cancer cell lines.[1] This suggests that electron-withdrawing groups on peripheral aromatic rings may enhance anticancer activity.

  • Fused Ring Systems: Annulation of additional heterocyclic rings to the chromene framework can modulate anticancer efficacy. The fusion of pyrimidine or thiazole moieties to a difuro[3,2-c:3′,2′-g]chromene core has been shown to result in significant cytotoxic activity.[2]

  • Lipophilicity: The antitumor activity of benzo[h]chromene derivatives has been linked to the lipophilicity of substituents at various positions.[3] This indicates that the overall physicochemical properties of the molecule play a crucial role in its ability to interact with biological targets.

Comparative Performance Data:

While specific data for this compound derivatives is scarce, the following table summarizes the cytotoxic activity of some related heteroannulated difuro[3,2-c:3′,2′-g]chromene derivatives against colon (HCT-116) and liver (HepG2) cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

CompoundModificationHCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)
3 Difuro[3,2-c:3′,2′-g]chromene precursor18.36 ± 1.1421.19 ± 1.25
9 Annulated Thiazolopyridine9.25 ± 0.4511.42 ± 0.82
10 Annulated Thiazolopyridine8.73 ± 0.3810.88 ± 0.63
11 Annulated Pyridopyrimidine7.29 ± 0.319.27 ± 0.49
12 Annulated Pyridopyrimidine6.84 ± 0.228.63 ± 0.37
14 Annulated Pyridopyrimidine5.33 ± 0.177.18 ± 0.29
Doxorubicin Reference Drug4.52 ± 0.155.81 ± 0.21

Data extracted from a study on novel heteroannulated difuro[3,2-c:3′,2′-g]chromenes.[2]

Antimicrobial Activity: Combating Microbial Threats

The benzofuro[3,2-c]chromene scaffold has also been investigated for its antimicrobial properties. The structural features influencing this activity appear to be distinct from those governing anticancer effects.

Key Structural Insights from Related Compounds:
  • Core Moiety: In a study of heteroannulated difuro[3,2-c:3′,2′-g]chromenes, the precursor compound itself, without additional fused rings, demonstrated the most effective and broad-spectrum antimicrobial action.[2] This suggests that the core difurochromene structure is crucial for this activity.

  • Nitrogen Content: The presence of nitrogen-rich heterocyclic rings, such as in furochromenofuropyrazolopyridines, has been associated with significant efficacy against Gram-negative bacteria, fungi, and yeast.[2]

  • Substituent Effects: In a series of dihydropyrano[c]chromenes, the presence of a 3-chloro substituent on a side chain resulted in the best antibacterial activity.[4]

Experimental Protocols

The following provides a generalized methodology for the evaluation of anticancer activity, based on commonly cited experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[2]

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded into 96-well microplates at a density of 5 x 10⁴ cells/well and incubated.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a positive control (e.g., Doxorubicin) and incubated for 48 hours at 37°C in a serum-free medium.[2]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC₅₀ Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.[2]

Visualizing Key Relationships

To better understand the synthetic and evaluative processes, the following diagrams illustrate a typical workflow for the synthesis and screening of these derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Naphthol derivatives, Aldehydes, Malononitrile) reaction One-pot, Three-component Reaction start->reaction product Benzofuro[3,2-c]chromene Derivatives reaction->product cell_culture Cancer Cell Lines (e.g., HCT-116, HepG2) product->cell_culture Screening assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) cell_culture->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of benzofuro[3,2-c]chromene derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, insights from related compounds suggest that strategic modifications, particularly on peripheral aryl groups and through the annulation of other heterocyclic systems, can significantly impact their anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of this intriguing class of compounds, paving the way for the development of next-generation therapies.

References

Homopterocarpin: A Comparative Analysis of In Silico and In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the bioactive compound Homopterocarpin reveals a significant correlation between its predicted computational activities and observed in vitro biological effects. This guide provides a detailed comparison of the in silico and in vitro data, offering valuable insights for researchers and drug development professionals in the fields of pharmacology and medicinal chemistry. The findings underscore the potential of Homopterocarpin as a lead compound for further therapeutic development.

Quantitative Analysis of Bioactivities

The biological activities of Homopterocarpin have been evaluated through both computational (in silico) and laboratory-based (in vitro) studies. The data presented below summarizes the key quantitative findings, highlighting the compound's potential in antiviral, antiplasmodial, antimicrobial, antioxidant, and antiproliferative applications.

Activity In Silico Data In Vitro Data
Antiviral Binding Affinity (SARS-CoV-2 Helicase): -8.2 kcal/mol[1]Not yet determined
Antiplasmodial Not applicableIC50 (P. falciparum 3D7): 0.52 μg/mL[1]
Antimicrobial Not applicableZone of Inhibition > 1 cm (B. subtilis, E. coli, C. albicans, S. aureus)
Antioxidant Not applicableQuantitative IC50 data for Homopterocarpin not available in the reviewed literature. Related pterocarpans exhibit significant radical scavenging activity.
Antiproliferative Not applicableIC50 data for Homopterocarpin against HL-60 cells not explicitly available. Related pterocarpans show cytotoxicity in the low μg/mL range.[2]

In Silico Activity: Molecular Docking Studies

Computational docking simulations were performed to predict the binding affinity of Homopterocarpin against key protein targets.

Experimental Protocol: Molecular Docking

The in silico analysis of Homopterocarpin's antiviral potential was investigated through molecular docking studies against the SARS-CoV-2 helicase protein. The three-dimensional structure of the protein was obtained from the Protein Data Bank. The structure of Homopterocarpin was prepared for docking by energy minimization. Molecular docking was then performed using Autodock Vina to predict the binding affinity and interaction patterns between Homopterocarpin and the active site of the SARS-CoV-2 helicase. The binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted interaction.

cluster_workflow Molecular Docking Workflow prep_protein Prepare Protein Target (SARS-CoV-2 Helicase) docking Perform Molecular Docking (Autodock Vina) prep_protein->docking prep_ligand Prepare Ligand (Homopterocarpin) prep_ligand->docking analysis Analyze Results (Binding Affinity, Interactions) docking->analysis

Figure 1: Molecular Docking Workflow

In Vitro Activity: Experimental Assays

The biological effects of Homopterocarpin were confirmed through a series of in vitro assays.

Antiplasmodial Activity

Homopterocarpin demonstrated potent activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.

The antiplasmodial activity of Homopterocarpin was determined using the SYBR Green I-based fluorescence assay. P. falciparum 3D7 cultures were maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Synchronized ring-stage parasites were incubated with serial dilutions of Homopterocarpin for 72 hours. After incubation, the parasite DNA was stained with SYBR Green I dye, and the fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The 50% inhibitory concentration (IC50) was calculated by non-linear regression analysis of the dose-response curves.

cluster_workflow Antiplasmodial Assay Workflow culture Culture P. falciparum 3D7 treatment Treat with Homopterocarpin (Serial Dilutions) culture->treatment incubation Incubate for 72 hours treatment->incubation staining Stain with SYBR Green I incubation->staining measurement Measure Fluorescence staining->measurement analysis Calculate IC50 measurement->analysis

Figure 2: Antiplasmodial Assay Workflow
Antimicrobial Activity

Homopterocarpin exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.

The antimicrobial activity of Homopterocarpin was assessed using the agar well diffusion method. Mueller-Hinton agar plates were uniformly inoculated with standardized suspensions of the test microorganisms (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans). Wells of 6 mm diameter were made in the agar, and a solution of Homopterocarpin was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for yeast. The diameter of the zone of inhibition around each well was measured in millimeters to determine the antimicrobial activity.

Antiproliferative Activity

While a specific IC50 value for Homopterocarpin against the HL-60 human promyelocytic leukemia cell line is not available in the reviewed literature, related pterocarpans have demonstrated significant cytotoxic effects.

The antiproliferative activity is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HL-60 cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Potential Mechanism of Action: Anti-inflammatory Signaling

Based on studies of structurally related pterocarpans, Homopterocarpin may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

cluster_pathway Potential Anti-inflammatory Signaling Pathway of Homopterocarpin LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription Homopterocarpin Homopterocarpin Homopterocarpin->IKK Inhibits

Figure 3: NF-κB Signaling Pathway Inhibition

Conclusion

The presented data provides a compelling case for the continued investigation of Homopterocarpin as a promising natural product with diverse therapeutic potential. The strong correlation between in silico predictions and in vitro observations for its antiviral and antiplasmodial activities validates the use of computational methods in guiding drug discovery efforts. Further studies are warranted to elucidate the precise mechanisms of action and to determine the quantitative antioxidant and antiproliferative potencies of this compound.

References

A Comparative Guide to the Synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of complex heterocyclic scaffolds is a critical endeavor. The 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene core, a pterocarpan structure, is of significant interest due to the established biological activities of related natural products. This guide provides a comparative analysis of synthetic strategies for this target molecule, offering a detailed, though adapted, primary published protocol alongside alternative approaches. The data presented is based on published syntheses of closely related analogs, particularly medicarpin (3-hydroxy-9-methoxypterocarpan), and general methods for the synthesis of the benzofuro[3,2-c]chromene ring system.

Comparative Analysis of Synthetic Methodologies

The synthesis of the this compound skeleton can be approached through various strategies. Below is a summary of key quantitative data from representative synthetic routes to structurally similar pterocarpans and coumestans, providing a comparative overview of their efficiencies.

MethodKey StepsOverall YieldNumber of StepsReference (Adapted from)
Route A: Biomimetic (Adapted) Isoflavanone reduction, dehydrative cyclization~11%[1]6[1][2]
Route B: Diels-Alder Approach Intermolecular Diels-Alder of a 3-alkenyl chromene, aromatizationUp to 94% (over two steps for the core formation)~3-4[3]
Route C: Multi-component Reaction One-pot condensation of 4-hydroxycoumarin, aldehyde, and malononitrile79-95%[4][5]1[4][5][6]

Detailed Experimental Protocols

Route A: Adapted Biomimetic Synthesis of this compound

This protocol is adapted from the total synthesis of (+)-Medicarpin and represents a plausible route to the target molecule.[1][2] The key distinction is the starting material, which would require a 3,9-dimethoxy substituted precursor instead of the 3-hydroxy-9-methoxy precursor for medicarpin. The final steps would be similar, involving the construction of the pterocarpan skeleton.

Key Experimental Steps:

  • Synthesis of the Isoflavanone Precursor: The synthesis would begin with the appropriate dimethoxy-substituted deoxybenzoin, which is then cyclized to form the corresponding isoflavone. Subsequent reduction yields the isoflavanone.

  • Reduction to the Isoflavanol: The isoflavanone is reduced to the corresponding isoflavanol using a suitable reducing agent such as sodium borohydride.

  • Dehydrative Cyclization to form the Pterocarpan Core: The crucial step involves an acid-catalyzed intramolecular cyclization of the isoflavanol to form the 6H-benzofuro[3,2-c]chromene ring system. A BBr3-promoted tandem O-demethylation/cyclization has been shown to be effective for related structures.[2] For the target molecule, which is fully methylated, a direct acid-catalyzed cyclization would be employed.

A note on adaptation: The provided yield of ~11% is for the total synthesis of (+)-Medicarpin over six steps.[1] The yield for the dimethoxy analog would be expected to be in a similar range, though optimization would be required.

Route B: Diels-Alder Approach to the Benzofuro[3,2-c]chromene Core

This method offers a convergent approach to the core structure.[3]

Key Experimental Steps:

  • Synthesis of the 3-Alkenyl Chromene: A substituted salicylaldehyde is reacted with an appropriate α,β-unsaturated carbonyl compound to form the chromene core, which is then further functionalized to introduce a 3-alkenyl group.

  • Diels-Alder Cycloaddition: The 3-alkenyl chromene undergoes an intermolecular Diels-Alder reaction with a suitable dienophile, such as a propiolate ester.

  • Aromatization: The resulting cycloadduct is then aromatized, often through an oxidative process, to yield the final 6H-benzofuro[3,2-c]chromene skeleton. This method has been reported to provide good yields for the core-forming steps.

Route C: Multi-component Synthesis of Related Chromene Systems

Multi-component reactions (MCRs) provide a highly efficient, one-pot approach to complex molecular architectures. While not directly yielding the pterocarpan skeleton, they are excellent for producing related dihydropyrano[c]chromene derivatives.[4][5][6]

Key Experimental Steps:

  • One-Pot Condensation: 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile are reacted in the presence of a catalyst. A variety of catalysts have been employed, including talc[4] and porous copper oxide.[5]

  • Work-up: The reaction is typically carried out under mild conditions, and the product can often be isolated by simple filtration and recrystallization. This method is notable for its high yields (often in the 79-95% range) and operational simplicity.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Synthesis_Comparison cluster_A Route A: Adapted Biomimetic Synthesis cluster_B Route B: Diels-Alder Approach cluster_C Route C: Multi-component Reaction A1 Dimethoxy Deoxybenzoin A2 Isoflavone A1->A2 Cyclization A3 Isoflavanone A2->A3 Reduction A4 Isoflavanol A3->A4 Reduction A_final 3,9-dimethoxy-6H- benzofuro[3,2-c]chromene A4->A_final Dehydrative Cyclization B1 Substituted Salicylaldehyde + α,β-Unsaturated Carbonyl B2 3-Alkenyl Chromene B1->B2 Chromene Formation B3 Diels-Alder Adduct B2->B3 Diels-Alder Cycloaddition B_final 6H-Benzofuro[3,2-c]chromene Core B3->B_final Aromatization C1 4-Hydroxycoumarin + Aldehyde + Malononitrile C_final Dihydropyrano[c]chromene Derivative C1->C_final One-pot Condensation

Caption: Comparative workflow of synthetic routes to the benzofuro[3,2-c]chromene core and related structures.

Experimental_Workflow start Select Synthetic Route route_A Route A: Biomimetic start->route_A route_B Route B: Diels-Alder start->route_B route_C Route C: MCR start->route_C prep_A Prepare Dimethoxy Precursors route_A->prep_A prep_B Synthesize 3-Alkenyl Chromene route_B->prep_B react_C One-pot Multi-component Reaction route_C->react_C react_A Perform Multi-step Synthesis & Cyclization prep_A->react_A purify_A Purify Final Product (HPLC) react_A->purify_A analysis Characterize Product (NMR, MS, etc.) purify_A->analysis react_B Execute Diels-Alder & Aromatization prep_B->react_B purify_B Column Chromatography react_B->purify_B purify_B->analysis purify_C Filter & Recrystallize react_C->purify_C purify_C->analysis

Caption: Logical workflow for the synthesis and analysis of the target compound.

References

Safety Operating Guide

Proper Disposal of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene, a chemical used in research and development, is crucial for ensuring laboratory safety and environmental protection. As a benzofuro[3,2-c]chromene derivative, this compound requires handling and disposal as a hazardous chemical waste in accordance with institutional guidelines and local regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, leak-proof container as "Hazardous Waste."[2]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

  • Segregate this waste from other incompatible waste streams to prevent accidental reactions.[2][3]

2. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves), in the designated hazardous waste container.

  • Solutions: If the compound is in a solvent, collect it in a sealed, chemical-resistant container. Do not mix with other solvent wastes unless compatibility has been confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid hazardous waste container. Contaminated glassware should be decontaminated if possible by triple-rinsing with a suitable solvent.[2] The rinsate from this process must be collected as hazardous waste.[2]

3. Container Management:

  • Keep the hazardous waste container securely closed except when adding waste.[2]

  • Store the container in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.[4] Secondary containment is recommended to mitigate spills.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste manifest or tag.[3]

Disposal of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before being discarded.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: All rinsate must be collected and disposed of as hazardous chemical waste.[2]

  • Container Disposal: After triple-rinsing and allowing the container to air dry in a ventilated area (e.g., fume hood), deface or remove the original label. The clean, dry container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[2]

Experimental Protocols

As this document provides procedural guidance for disposal, no experimental protocols are cited.

Data Presentation

No quantitative data regarding the disposal of this compound was found during the literature search.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_evaluation Initial Assessment cluster_disposal_path Disposal Pathway cluster_container_disposal Empty Container Disposal Waste This compound (Solid, Solution, or Contaminated Material) Assess Is this a chemical waste product? Waste->Assess HazardousWaste Collect in Labeled Hazardous Waste Container Assess->HazardousWaste Yes NoDrain DO NOT Pour Down Drain or Place in Regular Trash Assess->NoDrain No (Incorrect Path) Segregate Segregate from Incompatible Wastes HazardousWaste->Segregate Store Store in Secure Area with Secondary Containment Segregate->Store EHSPickup Arrange for EHS/ Licensed Contractor Pickup Store->EHSPickup EmptyContainer Empty Original Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->HazardousWaste Add to waste stream DisposeContainer Dispose of Clean Container in Regular Trash/Recycling DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (CAS No. 1433-08-5). The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory.

Hazard Identification and Classification

Based on the available safety data, this compound is classified as harmful if swallowed.[1] Adherence to the prescribed safety protocols is crucial to prevent accidental ingestion and ensure a safe working environment.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)Exclamation mark pictogramWarning H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure that the selected PPE provides adequate protection.[2] The minimum required PPE for handling this compound includes:

  • Laboratory Coat : A properly fastened, long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.[3][4]

  • Eye Protection : Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical splash goggles should be worn.[3]

  • Gloves : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3] Gloves should be inspected before each use and changed immediately if contaminated.

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times to protect against spills and falling objects.[3]

Handling Procedures

All handling of this compound should be performed in a well-ventilated area.[5] A chemical fume hood is recommended, especially when working with the solid compound to avoid the formation of dust and aerosols.

Precautionary Measures:

  • Wash hands thoroughly after handling the compound.[1][5]

  • Do not eat, drink, or smoke in the laboratory or when using this product.[1][5]

  • Avoid contact with skin and eyes.[5]

  • When handling the solid, use non-sparking tools to prevent electrostatic discharge.[5]

Accidental Exposure and First Aid

  • If Swallowed : Immediately call a POISON CENTER or doctor/physician for medical advice.[1][5] Rinse the mouth with water.[1][5]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

Storage and Disposal

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials.[5]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][5] Do not dispose of down the drain or with general household waste.

Experimental Workflow for Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Goggles) prep_hood Prepare work area in a chemical fume hood prep_ppe->prep_hood prep_material Gather all necessary materials and equipment prep_hood->prep_material handle_weigh Weigh the required amount of the compound prep_material->handle_weigh handle_dissolve Dissolve or suspend the compound in the appropriate solvent handle_weigh->handle_dissolve handle_reaction Perform the experimental procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all glassware and equipment handle_reaction->cleanup_decontaminate cleanup_waste Dispose of chemical waste in appropriately labeled containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.